Comprehensive Technical Guide: Properties and Applications of L-2-Aminodecanoic Acid (CAS 84277-81-6)
Executive Summary In the landscape of modern drug development and synthetic biology, non-canonical amino acids (ncAAs) are pivotal for engineering peptides with enhanced pharmacokinetic profiles. L-2-aminodecanoic acid (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug development and synthetic biology, non-canonical amino acids (ncAAs) are pivotal for engineering peptides with enhanced pharmacokinetic profiles. L-2-aminodecanoic acid (CAS 84277-81-6), also designated as (S)-2-aminodecanoic acid, is a non-polar, aliphatic amino acid characterized by a ten-carbon hydrophobic tail[1]. This structural motif makes it exceptionally valuable for designing lipopeptides, enhancing membrane permeability, and stabilizing peptide therapeutics against proteolytic degradation. This whitepaper provides a rigorous, self-validating framework for the physicochemical characterization and experimental utilization of L-2-aminodecanoic acid.
Physicochemical Profiling
The utility of L-2-aminodecanoic acid in synthetic chemistry stems from its amphiphilic potential. The alpha-amino and carboxylic acid groups facilitate standard peptide bond formation, while the extended decyl chain introduces significant hydrophobicity[1].
Quantitative Data Summary
To ensure reproducibility in synthetic workflows, the core physicochemical properties are summarized below:
Property
Value
Causality / Experimental Implication
CAS Number
84277-81-6
Unique identifier for sourcing and regulatory compliance[1].
Molecular Formula
C₁₀H₂₁NO₂
Dictates stoichiometric calculations in Solid Phase Peptide Synthesis (SPPS)[2].
Molecular Weight
187.28 g/mol
Essential for mass spectrometry (MS) validation of peptide incorporation[2].
Stereochemistry
L-isomer (S-form)
Ensures biological recognition and predictable secondary structure formation.
The incorporation of L-2-aminodecanoic acid into peptide sequences directly alters the thermodynamic interaction between the peptide and lipid bilayers.
Causality in Experimental Design:
Standard hydrophilic peptides often fail to cross cellular membranes. By integrating the ten-carbon aliphatic chain of L-2-aminodecanoic acid, researchers can artificially increase the partition coefficient (LogP) of the peptide. This hydrophobic anchor facilitates transient insertion into the phospholipid bilayer, promoting endosomal escape or direct translocation. Furthermore, the unnatural side chain creates steric hindrance, shielding adjacent peptide bonds from endogenous proteases, thereby extending the in vivo half-life of the therapeutic candidate.
Experimental Workflows & Methodologies
Protocol: Fmoc-Protected SPPS Incorporation of L-2-Aminodecanoic Acid
To utilize CAS 84277-81-6 in standard peptide synthesis, it must first be Fmoc-protected. The following protocol outlines the coupling of Fmoc-L-2-aminodecanoic acid onto a growing peptide chain.
Step 1: Resin Preparation & Swelling
Action: Swell 0.1 mmol of Rink Amide resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.
Rationale: Proper swelling exposes reactive sites within the resin matrix, ensuring high coupling efficiency for bulky hydrophobic residues.
Step 2: Fmoc Deprotection
Action: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
Rationale: Removes the N-terminal Fmoc protecting group to liberate the primary amine for the incoming L-2-aminodecanoic acid.
Step 3: Amino Acid Activation and Coupling
Action: Dissolve 0.4 mmol (4 equivalents) of Fmoc-L-2-aminodecanoic acid, 0.39 mmol of HATU, and 0.8 mmol of DIPEA in minimal DMF. Add to the resin and agitate for 2 hours at room temperature.
Rationale: The long aliphatic chain reduces solubility and increases steric bulk. Using a highly reactive coupling reagent (HATU) and extended reaction times compensates for the reduced reaction kinetics.
Step 4: Cleavage and Global Deprotection
Action: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate the cleaved lipopeptide in cold diethyl ether.
Rationale: TFA cleaves the peptide from the resin while scavengers (TIS/H₂O) prevent reactive carbocations from modifying the synthetic peptide.
Workflow Visualization
The following diagram illustrates the logical progression of synthesizing and validating a lipopeptide containing L-2-aminodecanoic acid.
Caption: Workflow for the synthesis, purification, and validation of L-2-aminodecanoic acid-modified peptides.
Conclusion
L-2-aminodecanoic acid (CAS 84277-81-6) serves as a critical building block for the next generation of peptide therapeutics. By understanding its physicochemical constraints—specifically its hydrophobicity and solubility limits—scientists can optimize synthetic protocols to yield highly pure, membrane-permeable lipopeptides.
An In-Depth Technical Guide to the Biological Activity of 2-Aminodecanoic Acid Derivatives
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Aminodecanoic Acid in Modern Drug Discovery 2-Aminodecanoic acid, a chiral...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Aminodecanoic Acid in Modern Drug Discovery
2-Aminodecanoic acid, a chiral α-amino acid, serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its ten-carbon aliphatic side chain imparts a significant degree of lipophilicity, a property that critically influences the interaction of its derivatives with biological membranes and protein targets. This guide provides a comprehensive exploration of the synthesis, antimicrobial, and anticancer activities of 2-aminodecanoic acid derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.
I. Synthesis of 2-Aminodecanoic Acid and Its Derivatives
The stereochemistry of 2-aminodecanoic acid is crucial for its biological activity. Consequently, various synthetic strategies have been developed to produce enantiomerically pure forms of this amino acid and its derivatives.
Asymmetric Synthesis
Asymmetric synthesis is a preferred method for obtaining enantiomerically pure 2-aminodecanoic acid. One effective approach involves the alkylation of chiral nucleophilic glycine equivalents with n-octyl bromide. This method can achieve high yields and diastereoselectivity, making it suitable for large-scale production.[1] Another strategy involves the asymmetric synthesis from decanoic acid, where the carboxyl group is first protected, followed by the introduction of a chiral amine source to establish the stereocenter at the α-carbon.[1]
Catalytic Hydrogenation
For industrial-scale production, the catalytic hydrogenation of nitrile precursors is an economical route.[1] This process involves the reduction of a decanenitrile derivative to the corresponding primary amine, which can then be resolved into its enantiomers or subjected to further asymmetric synthesis steps.[1]
Enzymatic Resolution
Enzymatic resolution offers a highly specific method for separating enantiomers. This technique often employs acylase enzymes to selectively hydrolyze the N-acyl derivative of one enantiomer in a racemic mixture, leaving the other enantiomer intact for separation.[1] For instance, the enzymatic cleavage of the racemic N-chloroacetyl derivative of 2-aminodecanoic acid can yield the (R)-enantiomer in high enantiomeric excess.[1]
Synthesis of Specific Derivatives: 2-Amino-8-oxodecanoic Acid (Aoda)
A particularly important derivative is 2-amino-8-oxodecanoic acid (Aoda), a key component of naturally occurring histone deacetylase (HDAC) inhibitors. The synthesis of Aoda can be achieved through a convergent approach, where the stereochemistry at the C2 position is derived from enantiomerically pure starting materials like allylglycine or glutamic acid.[2][3][4] The synthesis of L-2-amino-8-oxodecanoic acid has been successfully accomplished in seven steps starting from L-glutamic acid.[4]
II. Antimicrobial Activity of 2-Aminodecanoic Acid Derivatives
The incorporation of 2-aminodecanoic acid into peptides has been shown to significantly enhance their antimicrobial properties. These lipopeptide derivatives often target and disrupt the integrity of microbial cell membranes.
Mechanism of Action: Membrane Disruption
The primary mechanism by which many antimicrobial peptides containing 2-aminodecanoic acid exert their effect is through the disruption of the bacterial cell membrane. The long, hydrophobic decanoic acid side chain facilitates the insertion of the peptide into the lipid bilayer of the microbial membrane. This insertion can lead to the formation of pores or channels, causing leakage of essential intracellular components and ultimately leading to cell death.[5]
The process of membrane disruption by lipopeptides can be visualized as a multi-step process:
Caption: Figure 1. Mechanism of bacterial membrane disruption by lipopeptides.
Structure-Activity Relationships (SAR)
The antimicrobial efficacy of lipopeptides is influenced by several structural factors:
Acyl Chain Length: The length of the fatty acid chain plays a critical role in antimicrobial activity. For many lipopeptides, a chain length of around 10 to 14 carbons is optimal for balancing hydrophobicity and water solubility, which are both necessary for effective membrane interaction.[6]
Amino Acid Composition: The charge and hydrophobicity of the amino acids in the peptide portion of the molecule are crucial. Cationic residues like lysine and arginine facilitate the initial electrostatic interaction with the negatively charged bacterial membrane, while hydrophobic residues contribute to membrane insertion.[7]
Chirality: The stereochemistry of the amino acids can impact the peptide's secondary structure and its interaction with the chiral components of the bacterial cell membrane.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial activity of 2-aminodecanoic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Table 1: Representative MIC Values for Antimicrobial Peptides Containing Amino Acid Derivatives
Peptide/Derivative
Target Organism
MIC (µg/mL)
Reference
C-terminally modified lactoferricin B with (S)-2-aminooctanoic acid
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.
Materials:
Sterile 96-well microtiter plates
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Stock solution of the 2-aminodecanoic acid derivative of known concentration
Sterile diluent (e.g., saline or broth)
Procedure:
Serial Dilution: Prepare a serial two-fold dilution of the test compound in the microtiter plate. This is typically done by adding a fixed volume of broth to each well and then transferring a specific volume of the compound from one well to the next, creating a concentration gradient.
Inoculation: Add a standardized bacterial inoculum to each well of the microtiter plate.
Controls: Include a positive control (bacteria in broth without the test compound) and a negative control (broth only) on each plate.
Incubation: Incubate the plates at the appropriate temperature and for the recommended time for the specific bacterial strain (e.g., 37°C for 18-24 hours).
Reading the Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
III. Anticancer Activity of 2-Aminodecanoic Acid Derivatives
Certain derivatives of 2-aminodecanoic acid, most notably 2-amino-8-oxodecanoic acid (Aoda), have demonstrated significant potential as anticancer agents through their ability to inhibit histone deacetylases (HDACs).
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.
HDAC inhibitors, including those containing the Aoda moiety, work by binding to the active site of HDAC enzymes, thereby preventing the deacetylation of histones. This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes. The downstream effects of HDAC inhibition include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).
Caption: Figure 2. Signaling pathway of HDAC inhibition by 2-aminodecanoic acid derivatives.
Quantitative Assessment of Anticancer Activity
The anticancer activity of these derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 2: Representative IC50 Values of Anticancer Compounds
Note: Specific IC50 values for 2-aminodecanoic acid derivatives are often proprietary or not widely published in publicly available literature. The values presented are for related heterocyclic compounds to illustrate the range of potencies observed for anticancer agents.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
Cancer cell line of interest
Complete cell culture medium
96-well cell culture plates
2-Aminodecanoic acid derivative stock solution
MTT reagent (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the 2-aminodecanoic acid derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for a few hours (typically 2-4 hours). During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
IV. Conclusion and Future Directions
2-Aminodecanoic acid derivatives represent a promising class of molecules with significant potential in the development of novel antimicrobial and anticancer therapeutics. Their inherent lipophilicity, coupled with the versatility of chemical modifications, allows for the fine-tuning of their biological activities. The antimicrobial derivatives, particularly when incorporated into peptides, demonstrate potent membrane-disrupting capabilities. In the realm of oncology, the discovery of 2-amino-8-oxodecanoic acid as a key component of HDAC inhibitors has opened new avenues for epigenetic-based cancer therapies.
Future research in this field should focus on:
Synthesis of Novel Derivatives: The design and synthesis of new analogues of 2-aminodecanoic acid with improved potency, selectivity, and pharmacokinetic properties.
Elucidation of Detailed Mechanisms: Further investigation into the precise molecular mechanisms underlying the antimicrobial and anticancer activities of these compounds.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies to guide the rational design of more effective derivatives.
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in preclinical animal models to assess their in vivo efficacy and safety profiles.
The continued exploration of 2-aminodecanoic acid derivatives holds great promise for addressing the pressing global challenges of antimicrobial resistance and cancer.
V. References
Patil, S. A., et al. (2014). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. Beilstein Journal of Organic Chemistry, 10, 585–590. [Link]
Rodriquez, M., et al. (2006). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. The Journal of Organic Chemistry, 71(1), 103–107. [Link]
Jasim, S. A., et al. (2022). IC 50 value of derivatives in anticancer activity. ResearchGate. [Link]
O'Sullivan, A., et al. (2024). The structure of lipopeptides impacts their antiviral activity and mode of action against SARS-CoV-2 in vitro. mBio, e01377-24. [Link]
Fathy, U., et al. (2022). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]
Al-mahboub, S. A., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789–799. [Link]
Kitamoto, D., et al. (1995). A study on the structure-function relationship of lipopeptide biosurfactants. Journal of Fermentation and Bioengineering, 79(4), 315-322. [Link]
Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved from [Link]
Gnemmi, V., et al. (2025). Structure-activity relationships of lipopeptides produced by Bacillus methylotrophicus DCS1 over time. ResearchGate. [Link]
Fa, K., et al. (2024). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. European Journal of Medicinal Chemistry, 279, 116893. [Link]
ResearchGate. (n.d.). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4.... Retrieved from [Link]
Ali, I., et al. (2020). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 17, 1867–1892. [Link]
Li, Y., et al. (2024). Antimicrobial peptide Hs02 with rapid bactericidal, anti-biofilm, and anti-inflammatory activity against carbapenem-resistant Klebsiella pneumoniae and Escherichia coli. Gut Microbes, 16(1), 2420042. [Link]
Wikipedia. (n.d.). Antimicrobial peptides. Retrieved from [Link]
Li, Y., et al. (2025). Sources of Lipopeptides and Their Applications in Food and Human Health: A Review. Foods, 14(2), 226. [Link]
Scott, M. J., et al. (2015). Systems approach to the pharmacological actions of HDAC inhibitors reveals EP300 activities and convergent mechanisms of regulation in diabetes. Genome Biology, 16(1), 136. [Link]
ResearchGate. (n.d.). HDAC activity inhibition decreases components of signaling pathways.... Retrieved from [Link]
Kuriakose, J., et al. (2025). HDAC inhibitors modulate Hippo pathway signaling in hormone positive breast cancer. Breast Cancer Research and Treatment, 200(1), 1-16. [Link]
Wang, P., et al. (2015). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 51(84), 15418-15421. [Link]
Santos, C., et al. (2025). A Comprehensive Overview of Antimicrobial Peptides: Broad-Spectrum Activity, Computational Approaches, and Applications. International Journal of Molecular Sciences, 26(22), 16641. [Link]
Han, M., et al. (2021). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers in Microbiology, 12, 674889. [Link]
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) range of antimicrobial peptides. Retrieved from [Link]
Navigating the Solubility Landscape of 2-Aminodecanoic Acid Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility of 2-aminodecanoic acid hydrochloride in organic solvents. As a medium-cha...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-aminodecanoic acid hydrochloride in organic solvents. As a medium-chain amino acid derivative, its solubility profile is of significant interest in pharmaceutical development, particularly for formulation and drug delivery applications. This document synthesizes fundamental principles of amino acid solubility, explores the physicochemical properties of 2-aminodecanoic acid hydrochloride, and presents a detailed methodology for its solubility determination. The guide is intended to equip researchers and scientists with the necessary knowledge to effectively work with this compound and to predict its behavior in various solvent systems.
Introduction: The Significance of 2-Aminodecanoic Acid Hydrochloride
2-Aminodecanoic acid, a non-proteinogenic α-amino acid, and its hydrochloride salt are emerging as important molecules in various fields of research, including medicinal chemistry and material science. The presence of a ten-carbon aliphatic side chain imparts a significant hydrophobic character, while the α-amino and carboxylic acid groups, and particularly its hydrochloride form, provide hydrophilicity. This amphiphilic nature governs its self-assembly properties, its interaction with biological membranes, and critically, its solubility in different media.
Understanding the solubility of 2-aminodecanoic acid hydrochloride is paramount for:
Drug Formulation: Developing suitable solvent systems for preclinical and clinical formulations.
Process Chemistry: Optimizing reaction conditions and purification strategies in its synthesis.
Biophysical Studies: Designing experiments to investigate its interaction with lipids and proteins.
This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a robust framework for its application in research and development.
Physicochemical Properties: The Key to Understanding Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. For 2-aminodecanoic acid hydrochloride, the following parameters are of particular importance:
A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
pKa (α-COOH)
~2.3
The acidity of the carboxylic acid group.
pKa (α-NH₃⁺)
~9.6
The basicity of the amino group.
Isoelectric Point (pI)
~5.95
The pH at which the molecule has no net electrical charge. At this pH, zwitterionic amino acids often exhibit minimum solubility in polar solvents.
The hydrochloride salt of 2-aminodecanoic acid exists as a cationic species where the amino group is protonated (-NH₃⁺Cl⁻). This ionic character significantly enhances its polarity compared to the free amino acid, which exists as a zwitterion at neutral pH.[3] This increased polarity generally leads to higher solubility in polar solvents.
Theoretical Framework: Factors Governing Solubility in Organic Solvents
The adage "like dissolves like" is a fundamental principle in predicting solubility.[1] For 2-aminodecanoic acid hydrochloride, its solubility in a given organic solvent is a balance between its ionic head and its long, nonpolar tail.
Solvent Polarity
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the protonated amino group and the carboxyl group of the amino acid hydrochloride. The hydrochlorides of monoamino monocarboxylic acids are generally extremely soluble in alcohols.[4] Therefore, good solubility is expected in these solvents.
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents have high dielectric constants and can solvate the cationic amino acid hydrochloride through dipole-ion interactions. DMSO is a powerful solvent for a wide range of organic and inorganic compounds.[5]
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the ionic nature of the hydrochloride salt, very low solubility is anticipated in nonpolar solvents, which cannot effectively solvate the charged species.
The Influence of the Hydrochloride Salt Form
The conversion of the zwitterionic amino acid to its hydrochloride salt has a profound effect on its solubility. Salt formation dramatically increases the solubility of amino acids in polar organic solvents.[4] The presence of the chloride counter-ion disrupts the strong intermolecular electrostatic interactions present in the crystalline zwitterionic form, making it easier for the solvent molecules to surround and dissolve the amino acid cation.
The diagram below illustrates the key factors influencing the solubility of 2-aminodecanoic acid hydrochloride.
Figure 1. Factors influencing the solubility of 2-aminodecanoic acid hydrochloride.
Expected Solubility Profile: A Qualitative Assessment
Table 1: Predicted Qualitative Solubility of 2-Aminodecanoic Acid Hydrochloride in Common Organic Solvents
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
Strong hydrogen bonding and dipole-ion interactions with the hydrochloride salt.
Polar Aprotic
DMSO, DMF
Moderate to High
Strong dipole-ion interactions can effectively solvate the ionic compound.
Slightly Polar
Acetone, Ethyl Acetate
Low to Sparingly Soluble
Limited ability to solvate the ionic head group.
Nonpolar
Toluene, Hexane, Diethyl Ether
Insoluble
Lack of favorable interactions with the charged portion of the molecule.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method is a robust and widely accepted approach for determining the solubility of a compound in organic solvents.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Figure 2. Experimental workflow for solubility determination.
Detailed Procedure
Preparation of Saturated Solutions:
Add an excess amount of 2-aminodecanoic acid hydrochloride to a series of vials.
Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.
Phase Separation:
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
For finer suspensions, centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.
Sampling and Dilution:
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification:
Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC.
Prepare a calibration curve using standard solutions of 2-aminodecanoic acid hydrochloride of known concentrations.
Calculation:
Calculate the solubility of 2-aminodecanoic acid hydrochloride in the organic solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL) × Dilution factor × Volume of solvent (mL)) / Initial volume of supernatant (mL)
Conclusion
The solubility of 2-aminodecanoic acid hydrochloride in organic solvents is a critical parameter for its successful application in research and development. While quantitative data is not widely published, a strong understanding of its physicochemical properties and the fundamental principles of solubility allows for a reliable prediction of its behavior. The hydrochloride salt form significantly enhances its solubility in polar organic solvents such as alcohols, DMSO, and DMF, while it is expected to be poorly soluble in nonpolar solvents. For precise quantitative data, the experimental protocol outlined in this guide provides a robust and reliable methodology. This in-depth technical guide serves as a valuable resource for scientists and researchers, enabling them to make informed decisions regarding the handling and application of 2-aminodecanoic acid hydrochloride.
References
Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids.
Smolecule. (2023, August 15). Buy (R)-2-Aminodecanoic acid | 84276-16-4.
Lehninger, A. L., Nelson, D. L., & Cox, M. M. (2017). Lehninger principles of biochemistry. WH Freeman.
Alfa Chemistry. (2025, May 17). Table of Properties of Common Amino Acids.
Chemsrc. (2025, August 25). 2-Aminodecanoic acid | CAS#:84277-81-6.
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
Unknown. (n.d.). PROPERTIES OF AMINO ACIDS A. Isomerism.
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
Sigma-Aldrich. (n.d.).
Tanford, C., & Nozaki, Y. (1964). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 239(12), 4036-4041.
YouTube. (2019, June 3). Properties of amino acids.
U.S. Pharmacopeia. (2011, December 3). Description and Solubility.
TOKU-E. (n.d.).
El-Gizawy, S. A., Al-Murshedi, A. M., & El-Nabarawi, M. A. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC advances, 9(3), 1365-1375.
Dey, B. P., & Lahiri, S. C. (1986). Solubilities of amino acids in different mixed solvents. Indian Journal of Chemistry, 25A, 136-140.
European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.
Mettler-Toledo. (2025, March 31).
CymitQuimica. (n.d.). CAS 693-57-2: 12-Aminododecanoic acid.
Thie, N., & van der Wielen, L. A. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, V., Petrenko, A. E., Dieden, R., & Hill, T. (2012). Development of dimethyl sulfoxide solubility models using 163 000 molecules: using a domain applicability metric to select more reliable predictions.
ResearchGate. (2018, November 21). Solubility of drug in DMSO?
IUPAC-NIST. (n.d.).
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)
Du Preez, J. L., & Aucamp, M. E. (2007). Development of an analytical method for the evaluation of N, N-dimethylformamide in dosage form design. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(10), 754-757.
Sigma-Aldrich. (n.d.). N,N-Dimethylformamide Meets ACS Specifications, Meets Reagent Specifications for testing USP/NF monographs GR ACS 68-12-2.
Cayman Chemical. (2022, December 5).
National Institute of Standards and Technology. (2015, February 18).
FooDB. (2010, April 8). Showing Compound N,N-Dimethylformamide (FDB004724).
Comprehensive Spectroscopic Characterization of 2-Aminodecanoic Acid Hydrochloride: A Technical Guide for NMR, IR, and MS Profiling
Executive Summary & Biological Context 2-Aminodecanoic acid (systematically known as 2-aminocapric acid) is a critical non-canonical amino acid (ncAA) characterized by its ten-carbon aliphatic tail. In drug development a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Biological Context
2-Aminodecanoic acid (systematically known as 2-aminocapric acid) is a critical non-canonical amino acid (ncAA) characterized by its ten-carbon aliphatic tail. In drug development and molecular biology, it is highly valued as a building block for synthesizing complex cyclic lipopeptides like apicidin and laxaphycins[1],[2], and is increasingly utilized in membrane protein studies via orthogonal translation systems[3].
Because the zwitterionic free base exhibits poor solubility in non-polar solvents[4], the compound is predominantly synthesized, stored, and analyzed as its hydrochloride salt (C₁₀H₂₁NO₂ · HCl) . This whitepaper establishes a rigorous, self-validating analytical framework for the structural confirmation of 2-aminodecanoic acid hydrochloride, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The Logic of Orthogonal Validation (E-E-A-T Principle)
In pharmaceutical quality control, no single analytical technique is definitive. Relying solely on mass spectrometry confirms the molecular weight but fails to differentiate between isobaric aliphatic isomers (e.g., branched vs. linear tails). NMR elucidates carbon backbone connectivity but can obscure exchangeable protons depending on the solvent environment. IR spectroscopy definitively identifies the protonation state of the carboxyl and amino groups but lacks backbone resolution.
By integrating these three pillars, researchers establish a closed-loop, self-validating system . The causality of this approach is simple: MS provides the exact mass boundary, NMR maps the internal atomic connectivity within that boundary, and IR confirms the functional group states dictated by the hydrochloride salt form.
Orthogonal spectroscopic validation workflow for 2-Aminodecanoic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Profiling
The hydrochloride salt form dictates the choice of solvent. Non-polar solvents fail to stabilize the charged functional groups; therefore, polar aprotic solvents like DMSO-d₆ or protic solvents like D₂O are required[4]. DMSO-d₆ is preferred as it prevents the rapid exchange of the -NH₃⁺ protons, allowing them to be observed.
Causality in Chemical Shifts
The protonation of the amino group (-NH₃⁺) exerts a strong electron-withdrawing effect down the alkyl chain. This shifts the α-proton significantly downfield to a complex multiplet in the 3.5–4.5 ppm region[4]. The extended aliphatic chain (C3 to C9) presents as a massive overlapping multiplet (1.20–1.40 ppm), which is a hallmark of lipid-like amino acids. In ¹³C NMR, the highly deshielded carbonyl carbon (C1) resonates near 171 ppm, distinctly separated from the α-carbon (~52 ppm) and the aliphatic envelope[5].
Table 1: Summarized ¹H and ¹³C NMR Assignments (in DMSO-d₆)
Position
¹H NMR Shift (ppm)
Multiplicity & Integration
¹³C NMR Shift (ppm)
Assignment Rationale
C1 (Carbonyl)
-
-
171.5
Highly deshielded carboxylic acid carbon.
C2 (α-CH)
3.85 - 4.05
m, 1H
52.4
Downfield shift due to adjacent -NH₃⁺ and -COOH.
C3 (β-CH₂)
1.70 - 1.85
m, 2H
31.3
Deshielded by proximity to the α-chiral center.
C4 - C9 (Chain)
1.20 - 1.40
m, 12H
28.7, 28.6, 28.4, 24.5, 22.1
Overlapping aliphatic methylene envelope.
C10 (Terminal)
0.85
t, 3H
13.9
Terminal methyl group, shielded environment.
-NH₃⁺
8.20 - 8.50
br s, 3H
-
Broadened due to quadrupolar relaxation of Nitrogen.
-COOH
12.0 - 13.5
br s, 1H
-
Highly exchangeable; often broadened into baseline.
Step-by-Step NMR Protocol
Sample Preparation: Dissolve 15-20 mg of 2-aminodecanoic acid hydrochloride in 0.6 mL of anhydrous DMSO-d₆ (99.9% D).
Referencing: Ensure the solvent residual peak is used as the internal standard (DMSO quintet at 2.50 ppm for ¹H; septet at 39.5 ppm for ¹³C).
Acquisition (¹H): Acquire at 400 MHz or higher. Use a standard 1D pulse sequence (e.g., zg30) with a relaxation delay (D1) of 2 seconds and 16-32 scans.
Acquisition (¹³C): Acquire with proton decoupling (e.g., zgpg30). Due to the quaternary C1 carbon, use a D1 of 2-3 seconds and acquire a minimum of 512 scans to ensure an adequate signal-to-noise ratio.
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy provides a definitive molecular fingerprint of the functional groups. The transition from the zwitterionic free base to the hydrochloride salt fundamentally alters the IR spectrum.
Causality in Vibrational Modes
In the free base zwitterion, the asymmetric NH₂ stretching vibration appears sharply in the 3400-3500 cm⁻¹ range[6]. However, in the hydrochloride salt, the amine is fully protonated (-NH₃⁺). This results in a broad, intense absorption band spanning 2800-3200 cm⁻¹, which heavily overlaps with the aliphatic C-H stretching vibrations. The carboxyl group, now fully protonated (-COOH) rather than a carboxylate (-COO⁻), exhibits a strong, sharp C=O stretching vibration in the 1700-1740 cm⁻¹ range[6].
Table 2: Key IR Vibrational Frequencies (ATR-FTIR)
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Structural Significance
2800 - 3200
Strong, Broad
-NH₃⁺ stretch & C-H stretch
Confirms protonated amine overlapping with lipid tail.
1710 - 1735
Strong, Sharp
C=O stretch
Confirms protonated carboxylic acid state.
1590 - 1650
Medium
-NH₃⁺ asymmetric bending
Diagnostic scissoring mode for primary amine salts[6].
1465
Medium
-CH₂- bending
Scissoring of the aliphatic methylene chain.
Step-by-Step IR Protocol
Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal. No KBr pellet pressing is required, preventing moisture-induced spectral artifacts.
Background: Collect a background spectrum of the ambient atmosphere (air) using 16 scans at a resolution of 4 cm⁻¹.
Acquisition: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS) & Fragmentation Profiling
High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard for exact mass determination of aliphatic amino acids[7].
Causality in Ionization and Fragmentation
Because the molecule is already a pre-formed ion in solution (due to the HCl salt), positive ion mode (ESI+) is highly efficient. The exact monoisotopic mass of the free base is 187.1572 Da. During ESI+, the protonated molecular ion [M+H]⁺ is observed at m/z 188.16 .
Applying Collision-Induced Dissociation (CID) triggers predictable neutral losses. The loss of water (-18 Da) from the carboxylic acid and the loss of ammonia (-17 Da) from the protonated amine are the lowest-energy fragmentation pathways.
Primary ESI-MS/MS fragmentation pathways for protonated 2-Aminodecanoic acid.
Step-by-Step MS Protocol
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Dilute 1:100 before injection to prevent detector saturation.
Ionization: Introduce the sample via direct infusion at a flow rate of 5 µL/min into an ESI-TOF mass spectrometer.
Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 250°C, and acquire data in positive ion mode over a mass range of m/z 50–500.
MS/MS: Isolate the precursor ion (m/z 188.16) in the quadrupole and apply a collision energy of 15-25 eV using Argon as the collision gas to generate the fragmentation spectrum.
2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure (13C NMR Context). Orgsyn.org.
Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies - PMC (Biological Context). Nih.gov.
Synthesis of ω-Oxo Amino Acids and trans-5-Substituted Proline Derivatives Using Cross-Metathesis of Unsaturated Amino Acids | The Journal of Organic Chemistry (Apicidin Synthesis). Acs.org.
Isolation and Synthesis of Laxaphycin B-Type Peptides: A Case Study and Clues to Their Biosynthesis (Laxaphycin Context). Suzannemills.org.
A Technical Guide to 2-Aminodecanoic Acid: A Non-Proteinogenic Modulator in Peptide and Drug Design
Abstract Non-proteinogenic amino acids (NPAAs) represent a significant expansion of the chemical toolbox available for peptide and drug discovery. Unlike the 20 canonical amino acids, NPAAs offer unique side-chain functi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Non-proteinogenic amino acids (NPAAs) represent a significant expansion of the chemical toolbox available for peptide and drug discovery. Unlike the 20 canonical amino acids, NPAAs offer unique side-chain functionalities, stereochemistries, and backbone constraints that can overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability. This guide provides an in-depth technical overview of 2-aminodecanoic acid (2-ADA), a lipophilic NPAA characterized by its ten-carbon aliphatic side chain. We will explore its fundamental physicochemical properties, stereoselective synthesis strategies, and its strategic applications in medicinal chemistry, with a particular focus on its role in modulating peptide structure and enhancing biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of 2-ADA in their research and development endeavors.
Introduction: The Strategic Value of Non-Proteinogenic Amino Acids
Peptides are highly valued as therapeutic candidates due to their high selectivity and low toxicity. However, their utility is often compromised by rapid enzymatic degradation and poor cell permeability. The incorporation of NPAAs is a powerful and field-proven strategy to mitigate these liabilities. With over 800 naturally occurring and thousands of synthetic variants, NPAAs can introduce novel functionalities, enforce specific secondary structures, and enhance resistance to proteolysis.
2-Aminodecanoic acid, with its long, unbranched alkyl chain, is a prime example of an NPAA used to systematically increase the lipophilicity of a peptide. This property is critical, as the lipophilicity of amino acids and the peptides they form is directly related to their absorption, distribution, and overall bioactivity. By modulating this parameter, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates.
Physicochemical Properties of 2-Aminodecanoic Acid
The defining feature of 2-aminodecanoic acid is its C8 alkyl side chain, which imparts significant hydrophobicity. This characteristic governs its solubility, its interactions within a peptide sequence, and its influence on the overall properties of the final molecule.
Property
Value
Comparison to Alanine (Proteinogenic)
Rationale for Significance
Molecular Formula
C10H21NO2
C3H7NO2
The extended carbon chain is the basis for its lipophilicity.
Molecular Weight
187.28 g/mol
89.09 g/mol
A moderate increase in mass, important for calculating molar concentrations.
IUPAC Name
2-aminodecanoic acid
2-aminopropanoic acid
Systematic nomenclature.
Classification
Non-polar, aliphatic amino acid
Non-polar, aliphatic
Shares a general classification but with exaggerated properties.
Solubility
Limited in aqueous solutions; Soluble in polar organic solvents.
Highly soluble in water
The hydrophobic side chain dominates, reducing water solubility and favoring partitioning into lipid environments.
Chirality
Exists as (R)- and (S)-enantiomers.
Exists as L- and D- enantiomers.
Enantiomeric purity is critical for biological activity and regulatory approval. The (S)-form corresponds to the L-amino acids found in nature.
Table 1: Key physicochemical properties of 2-aminodecanoic acid.
The amphiphilic nature of 2-ADA, with its hydrophilic zwitterionic head and hydrophobic tail, can lead to aggregation at higher concentrations in aqueous media. This is a critical consideration during formulation and in vitro assay development.
Synthesis and Chiral Resolution
The production of enantiomerically pure 2-aminodecanoic acid is paramount for its application in drug development. Several robust synthetic strategies have been developed to achieve high yield and stereoselectivity.
Asymmetric Synthesis
A prevalent and reliable method for producing chiral 2-ADA is the asymmetric alkylation of a chiral glycine equivalent. This approach often utilizes nickel(II) complexes containing a chiral auxiliary, such as a derivative of the amino acid proline.
Causality: The nickel complex creates a rigid, planar structure that sterically directs the incoming alkylating agent (e.g., 1-bromooctane) to one face of the glycine enolate. This geometric constraint is the source of the high diastereoselectivity, which, after removal of the chiral auxiliary, translates into high enantiomeric excess of the final product. Optimized conditions for similar syntheses have reported yields and diastereoselectivity exceeding 98%.
Enzymatic Resolution
Enzymatic resolution offers a highly selective alternative for separating racemic mixtures of 2-ADA. This method leverages the stereospecificity of enzymes like acylases.
Workflow:
A racemic mixture of 2-ADA is first chemically N-acylated (e.g., with chloroacetyl chloride).
The N-acylated racemate is then treated with an acylase enzyme.
The enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer ((S)-2-ADA), leaving the D-enantiomer ((R)-2-ADA) in its acylated form.
The free L-amino acid and the acylated D-amino acid can now be easily separated based on their different chemical properties (e.g., solubility, charge).
Trustworthiness: This method is self-validating because the enzyme's intrinsic and high stereoselectivity ensures that one enantiomer is modified while the other is not, providing a clear basis for separation.
Strategic Incorporation into Peptides via SPPS
The most common method for incorporating 2-ADA into a peptide sequence is 9-fluorenylmethoxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). The process involves the sequential addition of amino acids to a growing chain anchored to a solid resin support.
Detailed SPPS Protocol for 2-ADA Incorporation
Objective: To incorporate Fmoc-(S)-2-aminodecanoic acid into a peptide sequence on a rink amide resin.
Materials:
Fmoc-Rink Amide MBHA resin
Fmoc-(S)-2-aminodecanoic acid
Other required Fmoc-protected proteinogenic amino acids
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
Fmoc Deprotection:
Drain the DMF.
Add the 20% piperidine/DMF solution to the resin.
Agitate for 5 minutes. Drain.
Repeat the piperidine treatment for an additional 15 minutes.
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
Amino Acid Activation and Coupling:
In a separate vial, dissolve Fmoc-(S)-2-aminodecanoic acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
Expertise Note: The use of a 2-fold excess of base (DIPEA) relative to the amino acid and coupling agent is crucial to both activate the carboxylic acid and neutralize the protonated amine on the resin, driving the reaction to completion.
Add the activated amino acid solution to the deprotected resin.
Agitate for 1-2 hours at room temperature.
Monitoring and Capping (Optional but Recommended):
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free secondary amine is absent).
If the coupling is incomplete, a capping step with acetic anhydride can be performed to block any unreacted amines from participating in subsequent cycles.
Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Final Cleavage and Deprotection:
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum.
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
Filter the resin and collect the filtrate.
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) incorporating 2-ADA.
Applications in Drug Discovery and Peptide Design
The incorporation of 2-ADA is a strategic choice to modulate the biological and pharmacological properties of peptides.
Enhancing Antimicrobial Activity
A key application of 2-ADA is in the design of novel antimicrobial peptides (AMPs). The long hydrophobic side chain can enhance the peptide's ability to interact with and disrupt the lipid membranes of bacteria.
Mechanism of Action: Many AMPs function by partitioning into the bacterial cell membrane, leading to pore formation and cell lysis. By increasing the overall hydrophobicity with 2-ADA, the peptide's affinity for the lipid bilayer can be increased, potentially leading to enhanced potency. Studies have shown that incorporating 2-ADA can enhance a peptide's potency against certain bacteria.
Modulating Receptor Binding and Enzyme Inhibition
The hydrophobic side chain of 2-ADA is well-suited to interact with hydrophobic pockets in protein targets.
Causality: For enzymes or receptors that have a deep, greasy binding site, the C8 alkyl chain of 2-ADA can act as a hydrophobic anchor, increasing the binding affinity and residence time of the peptide inhibitor or ligand. This can translate directly to improved potency (e.g., a lower IC50 or Ki value). This is particularly relevant in the design of inhibitors for proteases or other enzymes that process lipidated substrates.
Improving Pharmacokinetic Properties
Lipophilicity is a double-edged sword in drug design. While it can improve membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, non-specific binding, and potential toxicity. The use of 2-ADA allows for a controlled, incremental increase in lipophilicity.
Strategic Design: By replacing a less hydrophobic residue like Alanine or Leucine with 2-ADA, a medicinal chemist can systematically probe the structure-activity relationship (SAR) and structure-property relationship (SPR) to find an optimal balance between potency, solubility, and metabolic stability.
Protocols & Analytical Methods
Method
Application Note: Integration of 2-Aminodecanoic Acid Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
Introduction & Synthetic Rationale 2-Aminodecanoic acid (Ade) is an unnatural, highly lipophilic α -amino acid characterized by a linear 10-carbon aliphatic side chain. It serves as a critical structural motif in various...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Synthetic Rationale
2-Aminodecanoic acid (Ade) is an unnatural, highly lipophilic
α
-amino acid characterized by a linear 10-carbon aliphatic side chain. It serves as a critical structural motif in various bioactive natural products and synthetic lipopeptides, including the p53-MDM2 inhibitor chlorofusin[1][2], laxaphycin B-type peptides[3], apicidin analogs[4][5], and modified endomorphin-1 derivatives[6].
When integrating Ade into synthetic peptides to study structure-function relationships or to enhance membrane permeability[7], peptide chemists face two primary hurdles:
Precursor State: The commercial precursor is typically supplied as a hydrochloride salt (CAS 5463-27-4) to enhance shelf stability[8][9], meaning it cannot be directly utilized in standard Fmoc-SPPS without prior neutralization and protection.
Hydrophobic Collapse: The extended hydrophobic tail induces severe on-resin aggregation during chain elongation[3].
This application note details the mechanistic rationale and optimized, self-validating protocols for converting 2-Aminodecanoic acid·HCl into an SPPS-ready building block and successfully coupling it to a growing peptide chain.
Mechanistic Insights: Overcoming Steric and Hydrophobic Challenges
The incorporation of long-chain aliphatic amino acids fundamentally alters the physicochemical landscape of the peptide-resin matrix. As the peptide elongates, the hydrophobic decyl tails of the Ade residues interact with one another and with the polystyrene/PEG resin backbone. This promotes inter-chain hydrogen bonding and the formation of dense
β
-sheet networks.
Causality in Protocol Design: This aggregation physically shields the N-terminus, drastically reducing the kinetics of subsequent deprotection and coupling steps[3]. To overcome this, standard coupling reagents (e.g., TBTU/HOBt) are often insufficient. Instead, highly reactive uronium salts like HATU are required. HATU stabilizes the active ester intermediate via a neighboring group effect (through its 7-azabenzotriazole ring), accelerating acylation before aggregation can re-establish. Furthermore, coupling this chemical reactivity with microwave irradiation provides the thermodynamic energy necessary to disrupt intermolecular hydrophobic interactions, ensuring the growing chain remains solvated[3].
Workflow Visualization
Workflow for integrating 2-Aminodecanoic acid HCl into SPPS with self-validating checkpoints.
Experimental Protocols
Protocol A: Synthesis of Fmoc-2-Aminodecanoic Acid from the Hydrochloride Salt
Objective: Convert the stable 2-Aminodecanoic acid·HCl precursor into the SPPS-ready Fmoc-Ade-OH building block.
Step-by-Step Methodology:
Neutralization: Dissolve 2-Aminodecanoic acid·HCl (1.0 eq) in a 1:1 mixture of 10% aqueous
Na2CO3
and 1,4-dioxane.
Causality: The aqueous carbonate neutralizes the hydrochloride salt to liberate the free
α
-amine and acts as a mild base for the subsequent nucleophilic attack. Dioxane is critical to solubilize the highly hydrophobic 10-carbon chain and prevent precipitation.
Protection: Cool the mixture to 0 °C in an ice bath. Add Fmoc-OSu (1.1 eq) dissolved in 1,4-dioxane dropwise over 30 minutes.
Reaction: Stir the reaction at room temperature for 12 hours.
Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). A successful conversion will show the disappearance of the highly polar, ninhydrin-positive starting material and the appearance of a UV-active, less polar product spot.
Workup: Evaporate the dioxane under reduced pressure. Dilute the aqueous layer with water and extract twice with diethyl ether to remove unreacted Fmoc-OSu.
Precipitation: Acidify the aqueous layer to pH 2.0 using 1M HCl.
Causality: This protonates the carboxylate of Fmoc-Ade-OH, driving it into the organic phase.
Isolation: Extract the product with ethyl acetate, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under vacuum to yield Fmoc-Ade-OH as a white powder.
Protocol B: Microwave-Assisted SPPS Coupling of Fmoc-Ade-OH
Objective: Couple the Fmoc-Ade-OH monomer to the resin-bound peptide while mitigating hydrophobic collapse.
Step-by-Step Methodology:
Resin Preparation: Swell the peptide-resin in a 1:1 mixture of DMF/DCM for 30 minutes to maximize the exposure of reactive sites within the polymer matrix.
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).
Activation: In a separate vial, dissolve Fmoc-Ade-OH (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF. Add DIPEA (8.0 eq) and pre-activate for 2 minutes.
Causality: Using a slight deficit of HATU relative to the amino acid prevents the irreversible guanidinylation of the free amine on the resin.
Coupling: Transfer the activated mixture to the resin. Subject the reaction vessel to microwave irradiation (75 °C, 25 W) for 10 minutes[3].
Self-Validating Checkpoint (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform the Kaiser (ninhydrin) test.
System Logic: A colorless/yellow bead indicates complete coupling. A blue bead indicates incomplete coupling due to steric hindrance. If positive, a double coupling procedure is mandatory before proceeding to the capping step[3].
The table below summarizes the effect of various coupling reagents and conditions on the incorporation efficiency of Fmoc-Ade-OH, highlighting the necessity of optimized protocols for highly lipophilic unnatural amino acids.
Coupling Reagent
Equivalents
Reaction Conditions
Aggregation Status
Est. Coupling Efficiency
TBTU / HOBt
3.0 eq
Room Temp, 60 min
High
< 70%
DIC / Oxyma
4.0 eq
Room Temp, 120 min
Moderate
80 - 85%
HATU / DIPEA
4.0 eq
Room Temp, 60 min
Moderate
85 - 90%
HATU / DIPEA
4.0 eq
Microwave (75°C), 10 min
Disrupted
> 99%
Data synthesized from standard SPPS optimization protocols for highly hydrophobic unnatural amino acids[3].
Application Notes and Protocols for the Derivatization of 2-Aminodecanoic Acid for GC-MS Analysis
Introduction: The Analytical Imperative for Derivatizing 2-Aminodecanoic Acid Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative for Derivatizing 2-Aminodecanoic Acid
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of a wide array of volatile and semi-volatile compounds. However, the direct analysis of amino acids, including the non-proteinogenic α-amino acid 2-aminodecanoic acid, is precluded by their inherent physicochemical properties. Amino acids are zwitterionic, possessing both a carboxylic acid and an amino group, which results in high polarity, low volatility, and thermal lability.[1][2] Consequently, direct injection into a GC system would lead to decomposition in the hot injector port rather than volatilization and chromatographic separation.[1][3]
To overcome these analytical hurdles, a chemical modification process known as derivatization is indispensable.[2][4][5] Derivatization systematically replaces the active hydrogens on the polar functional groups (–COOH and –NH₂) with nonpolar moieties. This transformation achieves several critical objectives:
Increased Volatility: The nonpolar derivatives are significantly more volatile, allowing them to be readily transferred into the gas phase for separation.[3][4]
Improved Chromatographic Behavior: The reduction in polarity leads to more symmetrical peak shapes and better resolution on common nonpolar GC columns.[3][4]
Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in identification.[4]
This application note provides a comprehensive guide to the derivatization of 2-aminodecanoic acid for GC-MS analysis, detailing established protocols, explaining the underlying chemical principles, and offering insights into method optimization.
Challenges in the Derivatization of 2-Aminodecanoic Acid
While the principles of amino acid derivatization are well-established, the long alkyl chain of 2-aminodecanoic acid presents specific considerations:
Steric Hindrance: The C10 side chain may introduce steric hindrance, potentially affecting the reaction kinetics and completeness of the derivatization reaction, especially with bulky derivatizing agents.
Solubility: The long, nonpolar side chain influences the overall solubility of the molecule. Careful selection of reaction solvents is crucial to ensure both the starting material and the final derivative remain fully solvated for a complete reaction.
Potential for Side Reactions: As with all derivatization procedures, the potential for side reactions or the formation of multiple derivatives exists and must be carefully controlled through optimization of reaction conditions.[2]
Derivatization Strategies: A Comparative Overview
Two primary strategies have proven highly effective for the derivatization of amino acids for GC-MS analysis: silylation and a two-step esterification followed by acylation.
Silylation: A Single-Step Approach
Silylation is a widely used, single-step derivatization method where active hydrogens are replaced by a trimethylsilyl (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group.[2][6]
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): These are powerful silylating reagents that react with both the carboxylic acid and amino groups of 2-aminodecanoic acid to form TMS derivatives. MSTFA is often preferred as its by-products are highly volatile and elute with the solvent front.[3]
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are significantly more stable and less susceptible to hydrolysis than their TMS counterparts.[2][4] This increased stability is a major advantage, particularly when dealing with complex sample matrices or when delayed analysis is anticipated.
The primary drawback of silylation is its sensitivity to moisture. The presence of even trace amounts of water can lead to incomplete derivatization and hydrolysis of the formed derivatives, compromising analytical accuracy.[2][4]
Two-Step Esterification and Acylation: A Robust Alternative
This method involves two distinct reaction steps to derivatize the carboxylic acid and amino groups separately. This approach is often considered more robust and less sensitive to moisture than silylation.
Step 1: Esterification: The carboxylic acid group is first converted to an ester, typically a methyl or ethyl ester, by reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., HCl).[1][7]
Step 2: Acylation: The amino group is then acylated using a perfluorinated anhydride, such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA).[1] These reagents introduce highly electronegative fluorine atoms, which can enhance detection sensitivity, particularly with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.
This two-step approach offers excellent derivative stability and is less prone to interference from water.
Experimental Workflow for Derivatization of 2-Aminodecanoic Acid
The following diagram illustrates the general workflow for the derivatization of 2-aminodecanoic acid prior to GC-MS analysis.
Caption: General workflow for the derivatization of 2-aminodecanoic acid.
Detailed Protocols
Protocol 1: Silylation with MTBSTFA (tert-butyldimethylsilylation)
This protocol is adapted from established methods for amino acid derivatization.[4][8]
Materials:
2-Aminodecanoic acid standard or dried sample extract
If the sample is in an aqueous solution, transfer a known volume (e.g., 50-100 µL) to a reaction vial.
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 60-70°C or by lyophilization. It is critical to remove all traces of water.
Derivatization Reaction:
To the dried residue, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.
Tightly cap the vial and vortex briefly to dissolve the residue.
Heat the mixture at 100°C for 2-4 hours. The optimal time may need to be determined empirically for 2-aminodecanoic acid to ensure complete derivatization.[2][4]
Sample Analysis:
After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Causality and Insights:
The use of acetonitrile as a solvent aids in dissolving the amino acid and facilitates the reaction.
Heating is necessary to drive the derivatization reaction to completion. The extended heating time is often required for complete derivatization of both the carboxylic acid and amino groups.[4]
MTBSTFA is chosen for its ability to produce stable derivatives, which is advantageous for method robustness.[4]
Protocol 2: Two-Step Esterification and Acylation
This protocol is a robust method suitable for a wide range of amino acids.[1][7]
Materials:
2-Aminodecanoic acid standard or dried sample extract
2 M HCl in Methanol (MeOH)
Pentafluoropropionic anhydride (PFPA)
Ethyl acetate (EtOAc)
Toluene, anhydrous
Reaction vials (2 mL) with PTFE-lined caps
Heating block or oven
Nitrogen evaporator
Procedure:
Esterification:
Ensure the sample is completely dry in a reaction vial.
Add 100 µL of 2 M HCl in methanol.
Tightly cap the vial and heat at 80°C for 60 minutes.[7]
After cooling, evaporate the acidic methanol to dryness under a stream of nitrogen.
Acylation:
To the dried methyl ester, add 100 µL of a 1:4 (v/v) mixture of PFPA and ethyl acetate.
Tightly cap the vial and heat at 65°C for 30 minutes.[1]
After cooling, evaporate the reagent mixture to dryness under a gentle stream of nitrogen.
Sample Reconstitution and Analysis:
Reconstitute the final derivative in a suitable volume (e.g., 100 µL) of anhydrous toluene.
The sample is now ready for GC-MS analysis.
Causality and Insights:
The initial esterification specifically targets the carboxylic acid group. Performing this step first prevents the acylation reagent from reacting with the carboxylic acid, which can lead to less stable derivatives.
The subsequent acylation with PFPA efficiently derivatizes the amino group.
Toluene is an excellent solvent for the final nonpolar derivative and is compatible with most GC injection systems.
Data Presentation: Comparison of Derivatization Agents
Application Note: 2-Aminodecanoic Acid as a Strategic Building Block in Advanced Peptide Synthesis and Drug Development
Executive Summary 2-Aminodecanoic acid (Ade) , systematically known as α -aminodecanoic acid, is a highly specialized, non-natural chiral amino acid characterized by a 10-carbon linear aliphatic backbone[1]. As a critica...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Aminodecanoic acid (Ade) , systematically known as
α
-aminodecanoic acid, is a highly specialized, non-natural chiral amino acid characterized by a 10-carbon linear aliphatic backbone[1]. As a critical building block in organic synthesis, it is increasingly utilized by drug development professionals to engineer peptidomimetics, cyclic lipopeptides, and targeted therapeutics[1]. By incorporating its 8-carbon hydrophobic side chain into synthetic peptide frameworks, researchers can drastically alter physicochemical properties, driving biological interactions that natural amino acids cannot achieve[1].
Mechanistic Insights: The Causality of Structural Design
Why do medicinal chemists specifically select 2-aminodecanoic acid over naturally occurring hydrophobic amino acids like Leucine or Isoleucine? The causality lies in its unique structural thermodynamics:
Targeted Hydrophobic Pocket Binding: In oncology, Ade is a critical component of Chlorofusin, a natural product that inhibits the p53-MDM2 protein-protein interaction (PPI)[2]. The extended Ade residue fits precisely into the deep hydrophobic cleft of the MDM2 protein, competitively displacing the p53 tumor suppressor and triggering apoptosis in cancer cells[3].
Enhanced Membrane Anchoring: The aliphatic tail of Ade acts as a lipid anchor. In the synthesis of antimicrobial peptides (AMPs) and cyclic lipopeptides like Laxaphycin B, this tail inserts directly into the lipid bilayer of bacterial or fungal cell membranes, disrupting membrane integrity[4].
Proteolytic Resistance: Because Ade is a non-natural amino acid (often utilized in its D- or (R)-enantiomeric form), it is not recognized by endogenous proteases. This confers exceptional metabolic stability to the synthesized peptide, a critical requirement for clinical viability[1].
Precursor for Epigenetic Modulators: Ade serves as a foundational building block for synthesizing oxidized derivatives, such as 8-oxo-2-aminodecanoic acid, which is a key component of the cyclic tetrapeptide Apicidin—a potent Histone Deacetylase (HDAC) inhibitor[5].
Quantitative Data: Building Block Comparison
To understand the synthetic impact of 2-aminodecanoic acid, it must be benchmarked against standard amino acids used in Solid-Phase Peptide Synthesis (SPPS).
Expert Insight: The primary challenge with incorporating 2-aminodecanoic acid in SPPS is its extreme hydrophobicity. During chain elongation, the lipid-like tail induces severe inter-chain aggregation on the resin, leading to steric hindrance and incomplete coupling[4]. The following protocol is a self-validating system designed to overcome these thermodynamic barriers using a double-coupling strategy and base-free cyclization to prevent epimerization[4].
Protocol 1: Fmoc-SPPS Incorporation of 2-Aminodecanoic Acid
Note: This protocol assumes the peptide chain is already partially synthesized on a Rink amide resin.
Resin Swelling: Swell the resin-bound peptide in a 1:1 mixture of Dimethylformamide (DMF) and Dichloromethane (DCM) for 30 minutes to maximize pore accessibility.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes (x2). Wash stringently with DMF (x5) to remove all traces of piperidine.
Activation and Coupling (Causality Step):
The Choice of Reagents: Do not use standard HATU/DIPEA, as the strong base can cause epimerization of the chiral
α
-carbon of Ade. Instead, use DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure [4].
Procedure: Dissolve 3.0 equivalents of Fmoc-Ade-OH and 3.0 eq of Oxyma in DMF. Add 3.0 eq of DIC. Add the mixture to the resin and agitate for 2 hours at room temperature (or use microwave irradiation at 75°C for 10 minutes if the sequence permits)[4].
Double Coupling: Drain the reaction vessel and immediately repeat Step 3. Causality: The steric bulk of the 10-carbon chain prevents 100% conversion in a single pass. A second coupling ensures the reaction is driven to completion.
Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.
Yellow solution: Primary amines are fully reacted. Proceed to the next step.
Blue solution: Unreacted amines remain. Perform a third coupling or a capping step using acetic anhydride to prevent deletion sequences.
Protocol 2: On-Resin Cyclization and Cleavage
For cyclic peptides like Chlorofusin or Laxaphycin B analogues[3][4]:
Allyl Deprotection: If an allyl protecting group is used on the C-terminal residue (e.g., Asp or Asn), remove it using catalytic
Pd(PPh3)4
and phenylsilane in DCM.
Head-to-Tail Cyclization: Cyclize the resin-bound peptide using base-free conditions (DIC/Oxyma, 3 × 15 min) to prevent epimerization of the newly formed macrocycle[4].
Global Cleavage: Cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.
Visualizations
Fig 1: Optimized Fmoc-SPPS workflow for 2-Aminodecanoic acid incorporation.
Fig 2: Mechanism of p53-MDM2 inhibition by Ade-containing cyclic peptides.
Title: Solid-Phase Synthesis of the Cyclic Peptide Portion of Chlorofusin, an Inhibitor of p53-MDM2 Interactions
Source: Organic Letters - ACS Publications
URL: [3]
Title: Isolation and Synthesis of Laxaphycin B-Type Peptides: A Case Study and Clues to Their Biosynthesis
Source: PMC (NIH)
URL: [4]
Title: Synthesis of ω-Oxo Amino Acids and trans-5-Substituted Proline Derivatives Using Cross-Metathesis of Unsaturated Amino Acids
Source: The Journal of Organic Chemistry - ACS Publications
URL: [5]
Title: The isolation, total synthesis and structure elucidation of chlorofusin, a natural product inhibitor of the p53-MDM2 protein-protein interaction
Source: PMC (NIH)
URL: [2]
Application Notes and Protocols: 2-Aminodecanoic Acid Hydrochloride as a Ligand in Coordination Chemistry
Introduction: The Emerging Role of Lipophilic Amino Acid Ligands in Coordination Chemistry In the vast field of coordination chemistry, the design of ligands is paramount to tuning the properties of metal complexes for s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Emerging Role of Lipophilic Amino Acid Ligands in Coordination Chemistry
In the vast field of coordination chemistry, the design of ligands is paramount to tuning the properties of metal complexes for specific applications. Amino acids represent a readily available and versatile class of bidentate ligands, coordinating to metal ions through their amino and carboxylate groups to form stable chelate rings.[1] While the coordination chemistry of simple amino acids like glycine and alanine has been extensively studied, there is a growing interest in amino acids bearing long alkyl chains, such as 2-aminodecanoic acid. The hydrochloride salt of 2-aminodecanoic acid is the common starting material for such synthetic work.
The introduction of a long, lipophilic decyl chain imparts unique properties to the resulting metal complexes. This increased lipophilicity can enhance the solubility of the complexes in nonpolar environments and facilitate their transport across biological membranes.[2] This characteristic is of particular interest in the development of new therapeutic agents, as it can lead to improved bioavailability and cellular uptake.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-aminodecanoic acid hydrochloride as a ligand in the synthesis and characterization of novel coordination compounds, with a focus on their potential applications in drug discovery.
Physicochemical Properties of 2-Aminodecanoic Acid
A thorough understanding of the ligand's properties is essential before its use in synthetic protocols. The key physicochemical properties of 2-aminodecanoic acid are summarized in the table below. The hydrochloride form is typically used to improve water solubility for the initial reaction steps.
Synthesis of Metal Complexes with 2-Aminodecanoic Acid: A General Protocol
The synthesis of metal complexes with 2-aminodecanoic acid generally involves the reaction of a metal salt with the deprotonated amino acid in a suitable solvent. The following protocol provides a generalized method for the synthesis of a transition metal complex, which can be adapted for various metal ions.
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the synthesis and characterization of metal complexes with 2-aminodecanoic acid.
Dissolve 2-aminodecanoic acid hydrochloride (2 mmol) in a minimal amount of a 1:1 (v/v) ethanol/water mixture.
Slowly add a stoichiometric amount of aqueous NaOH solution (2 mmol in a few mL of water) to the ligand solution with constant stirring to deprotonate the carboxylic acid and neutralize the hydrochloride. The amino acid is now in its zwitterionic or anionic form, ready for coordination.
Metal Salt Solution Preparation:
In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimal amount of distilled water or ethanol.
Complexation Reaction:
Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of ligand to metal is typically 2:1 for divalent metal ions to form complexes of the type [M(L)₂].[7]
Heat the resulting mixture on a water bath at 60-80°C for 1-2 hours to ensure complete reaction. A precipitate should form during this time.
Isolation and Purification:
Allow the reaction mixture to cool to room temperature.
Collect the solid product by vacuum filtration.
Wash the precipitate several times with distilled water to remove any unreacted starting materials and salts, followed by a wash with a small amount of cold ethanol to facilitate drying.
Dry the final product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 50°C).
Rationale behind Experimental Choices:
Deprotonation of the Ligand: The use of a base like NaOH is crucial to deprotonate the carboxylic acid group of the amino acid, allowing it to coordinate to the metal ion as a carboxylate.
Solvent System: A mixture of ethanol and water is often used to ensure the solubility of both the amino acid (especially its salt form) and the metal salt.
Heating: Gentle heating provides the necessary activation energy for the complexation reaction and can improve the crystallinity of the product.
Washing Procedure: Washing with water removes soluble impurities, while the ethanol wash helps to remove water from the product, leading to a faster drying process.
Characterization of Metal Complexes
The newly synthesized metal complexes should be thoroughly characterized to confirm their structure and purity. The following techniques are commonly employed.
Diagram of Ligand Coordination
Caption: Bidentate coordination of 2-aminodecanoate to a metal center (M) via the amino nitrogen and a carboxylate oxygen.
Analytical Techniques and Expected Results
Technique
Purpose
Expected Observations
FT-IR Spectroscopy
To confirm the coordination of the ligand to the metal ion.
Disappearance of the -COOH vibrational bands of the free ligand and the appearance of asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻). Shifts in the N-H stretching and bending vibrations indicate coordination of the amino group. New bands at lower frequencies can be attributed to M-N and M-O vibrations.[7][8]
UV-Visible Spectroscopy
To study the electronic transitions and determine the geometry of the complex.
The position and intensity of d-d electronic transition bands can provide information about the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar).[7]
Magnetic Susceptibility
To determine the number of unpaired electrons and infer the geometry of the complex.
The measured magnetic moment can distinguish between high-spin and low-spin complexes and help in assigning the correct geometry.[2]
Elemental Analysis (CHN)
To determine the empirical formula of the complex.
The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula of the complex.[8]
Thermogravimetric Analysis (TGA)
To study the thermal stability of the complex and determine the presence of coordinated or lattice water molecules.
The weight loss at different temperatures corresponds to the removal of water molecules and the decomposition of the organic ligand.[7]
Applications in Drug Development
Metal complexes of amino acids have shown significant promise as therapeutic agents, particularly as antimicrobial and anticancer drugs.[3][9] The increased lipophilicity of complexes derived from 2-aminodecanoic acid is expected to enhance these biological activities.
Antimicrobial Agents
The chelation of a metal ion to a ligand can significantly enhance the antimicrobial activity compared to the free ligand.[2] This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, allowing the complex to more easily penetrate the lipid membranes of microorganisms.[2] The long alkyl chain of 2-aminodecanoic acid would further enhance this lipophilic character, potentially leading to more potent antimicrobial agents. These complexes could be effective against a broad spectrum of bacteria and fungi, including drug-resistant strains.[10]
Anticancer Agents
The development of non-platinum-based anticancer drugs is a major area of research to overcome the side effects and drug resistance associated with cisplatin and its analogues.[11][12] Metal complexes can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and apoptosis.[11][13] The lipophilic nature of 2-aminodecanoic acid-metal complexes could facilitate their accumulation in cancer cells, leading to enhanced cytotoxicity.[11]
Application Note: Enzymatic Resolution of Racemic 2-Aminodecanoic Acid
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Biocatalytic kinetic resolution, phase-separation logic, and enantiomeric validation.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Focus: Biocatalytic kinetic resolution, phase-separation logic, and enantiomeric validation.
Introduction & Mechanistic Rationale
Unnatural α-amino acids with extended aliphatic side chains, such as 2-aminodecanoic acid, have become indispensable building blocks in modern drug discovery. Their unique amphiphilic and zwitterionic character allows medicinal chemists to precisely fine-tune the hydrophobicity of peptide therapeutics. This is especially vital in overcoming resistance mechanisms in Gram-negative pathogens, such as in the development of novel polymyxin analogues (1)[1].
Because standard chemical synthesis yields a racemic mixture (DL-2-aminodecanoic acid), and biological targets are highly stereospecific, obtaining enantiomerically pure (R)- or (S)-enantiomers is a critical bottleneck. Enzymatic kinetic resolution via acylase enzymes remains the most scalable and reliable method to achieve this, routinely delivering enantiomeric excesses (ee) exceeding 95% (2)[2].
The Causality of the Biocatalytic Design
The resolution relies on the absolute stereoselectivity of Acylase I (typically sourced from Aspergillus melleus). This enzyme selectively hydrolyzes the amide bond of the L-enantiomer in an N-acylated racemic mixture, leaving the D-enantiomer completely intact (3)[3].
Why use an N-chloroacetyl protecting group instead of a standard N-acetyl group?
The bulky, hydrophobic octyl chain of 2-aminodecanoic acid creates significant steric hindrance in the enzyme's active site. By utilizing an N-chloroacetyl protecting group, we introduce an electron-withdrawing chlorine atom that increases the electrophilicity of the amide carbonyl carbon. This electronic effect lowers the activation energy for the nucleophilic attack by the enzyme's zinc-coordinated water molecule, accelerating the reaction rate and ensuring the resolution reaches the theoretical 50% completion within a practical timeframe.
Workflow Visualization
Workflow for the enzymatic kinetic resolution of racemic 2-aminodecanoic acid using Acylase I.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that a robust protocol must have built-in validation checkpoints. The following methodology integrates in-process checks to ensure the thermodynamic and kinetic parameters of the resolution are strictly maintained.
Step 1: N-Chloroacetylation of DL-2-Aminodecanoic Acid
Objective: Convert the racemate into an electrophilically activated substrate for the enzyme.
Dissolution: Suspend 100 mmol of DL-2-aminodecanoic acid in 50 mL of 2N NaOH. Cool the reaction vessel to 0–5°C in an ice bath.
Schotten-Baumann Reaction: Add 120 mmol of chloroacetyl chloride dropwise under vigorous stirring. Simultaneously, add 2N NaOH dropwise via an addition funnel to maintain the pH between 10.0 and 11.0.
Causality: If the pH drops below 9, the α-amino group protonates (becoming non-nucleophilic), halting the reaction. If the pH spikes above 12, the chloroacetyl chloride rapidly hydrolyzes into useless chloroacetate.
Isolation: Once addition is complete, stir for 1 hour at room temperature. Acidify the mixture to pH 2.0 with concentrated HCl. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.
Step 2: Enzymatic Kinetic Resolution
Objective: Stereoselective cleavage of the L-enantiomer.
Preparation: Suspend 50 mmol of N-chloroacetyl-DL-2-aminodecanoic acid in 200 mL of distilled water. Carefully adjust the pH to 7.2 using 1M LiOH until the substrate fully dissolves.
Biocatalysis: Add 100 mg of Acylase I (Aspergillus melleus, ~30,000 U/g) and 1 mM CoCl₂ (optional cofactor to stabilize the metalloenzyme). Incubate at 37°C under gentle agitation.
Self-Validating Checkpoint (pH-Stat): As the enzyme hydrolyzes the L-enantiomer, chloroacetic acid is released. This threatens to lower the pH and denature the enzyme. Connect the vessel to an automated pH-stat dispensing 1M LiOH to maintain pH 7.2.
Validation: The reaction is complete when exactly 0.5 equivalents (25 mmol) of LiOH have been consumed, proving that exactly 50% of the racemate has been hydrolyzed.
Step 3: Phase Separation Logic
Objective: Exploit the differential solubility of the zwitterionic L-amino acid and the acidic D-derivative.
Acidification: Acidify the completed reaction mixture to pH 2.0 using 2N HCl.
Causality: At pH 2.0, the unreacted N-chloroacetyl-D-2-aminodecanoic acid becomes fully protonated and highly lipophilic. Conversely, the free L-2-aminodecanoic acid is protonated at the amine (NH₃⁺) and remains highly polar.
Extraction: Extract the mixture three times with equal volumes of ethyl acetate.
Self-Validating Checkpoint (Mass Balance): Evaporate the combined organic layers. The mass of the recovered N-chloroacetyl-D-2-aminodecanoic acid should be exactly 50–55% of the starting racemate's mass. The aqueous layer contains the pure L-enantiomer.
Step 4: Chemical Hydrolysis to Yield (R)-2-Aminodecanoic Acid
Objective: Remove the chloroacetyl group from the D-enantiomer without racemization.
Hydrolysis: Dissolve the crude N-chloroacetyl-D-2-aminodecanoic acid (from the organic phase) in 100 mL of 2N HCl. Reflux the mixture at 100°C for 4–6 hours.
Causality: Acid hydrolysis is chosen over basic hydrolysis to eliminate the risk of base-catalyzed racemization at the α-carbon.
Recovery: Cool the mixture and adjust the pH to the isoelectric point (pH ~5.5) using dilute NaOH. The target D-(R)-2-aminodecanoic acid will precipitate as a white crystalline solid. Filter, wash with cold water, and dry.
Quantitative Data & Quality Control
The success of the resolution is ultimately validated by polarimetry and yield metrics. Below are the expected quantitative outcomes based on established literature standards (3)[3].
Parameter
(S)-2-Aminodecanoic Acid (L-form)
(R)-2-Aminodecanoic Acid (D-form)
Source Phase
Aqueous Phase (Directly from enzyme)
Organic Phase (Post-Hydrolysis)
Typical Yield
42% – 47%
40% – 45%
Enantiomeric Excess (ee)
> 95%
> 96%
Specific Rotation [α]D²⁰
+29.3° (c=0.49, Acetic Acid)
-29.9° (c=0.48, Acetic Acid)
Physical State
White crystalline powder
White crystalline powder
References
Journal of Medicinal Chemistry – Polymyxins with Potent Antibacterial Activity against Colistin-Resistant Pathogens: Fine-Tuning Hydrophobicity with Unnatural Amino Acids. ACS Publications.[Link]
Agricultural and Biological Chemistry – Synthesis of Both the Enantiomers of 4-Dodecanolide, a Defensive Secretion of Rove Beetles. (Sugai & Mori). Taylor & Francis.[Link]
Technical Support Center: Purification of 2-Aminodecanoic Acid Hydrochloride
Welcome to the Advanced Technical Support Center. The isolation and purification of unnatural, long-chain aliphatic amino acids like 2-aminodecanoic acid hydrochloride present unique physicochemical hurdles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. The isolation and purification of unnatural, long-chain aliphatic amino acids like 2-aminodecanoic acid hydrochloride present unique physicochemical hurdles. Because this molecule possesses a highly polar, protonated headgroup (–NH₃⁺ Cl⁻) and a highly hydrophobic 8-carbon aliphatic tail, it behaves as a potent synthetic amphiphile.
This guide is engineered to help you bypass the three most common failure modes in its purification: micellar emulsions, chromatographic aggregation, and crystallization phase-separation ("oiling out").
🔬 Executive Physicochemical Profiling
To design a successful purification workflow, you must first understand the thermodynamic and structural constraints of the molecule.
Requires tracking of the chloride counter-ion during mass spectrometry.
Aliphatic Tail Length
8 carbons (10 total)
Intense hydrophobicity induces micelle formation and peptide aggregation[2].
Isoelectric Point (pI)
~6.0
Point of minimum solubility; critical for zwitterionic precipitation[3].
Solubility (pH < 2.0)
High in H₂O / MeOH
Exists fully as the HCl salt; ideal for aqueous retention during extraction[4].
🛠️ Troubleshooting Guide 1: Breaking the Emulsion Barrier (Liquid-Liquid Extraction)
Q: During the aqueous workup of my crude synthesis, the mixture turns into an unresolvable milky emulsion. How do I force phase separation?
The Causality:
2-Aminodecanoic acid hydrochloride is essentially a cationic surfactant. When you agitate the mixture with an organic solvent (like ethyl acetate or dichloromethane), the hydrophobic octyl tails dissolve in the organic layer while the protonated amine/carboxylic acid headgroups anchor in the water. This drastically lowers the interfacial tension, creating a highly stable micellar emulsion[3].
The Solution:
You must disrupt the micellar geometry by altering the density and ionic strength of the aqueous phase, forcing the amphiphile entirely into the aqueous layer.
Fig 1. Phase separation workflow mitigating the amphiphilic emulsion of the HCl salt.
Acidification: Dilute your crude mixture in water and add 1M HCl dropwise until the pH is strictly < 2.0. This ensures 100% protonation to the hydrochloride salt, maximizing aqueous solubility[5].
Solvent Addition: Add your organic washing solvent (e.g., Ethyl Acetate). Do not shake vigorously. Use gentle inversion.
Ionic Saturation: If an emulsion forms, add solid NaCl directly to the mixture until the aqueous phase is saturated. The high ionic strength shrinks the hydration shell around the amino acid headgroup, destabilizing the micelle.
Centrifugation: Transfer the biphasic mixture to a centrifuge tube. Spin at 3,000 x g for 5 minutes. Gravity settling is insufficient for long-chain amino acid emulsions.
Self-Validating Protocol Check: Extract a 10 µL aliquot of the separated aqueous phase and spot it on pH paper. If the pH has drifted above 2.0, the zwitterion is re-forming, which will partition into the organic phase and destroy your yield. Add 1M HCl dropwise until pH < 2 is restored before proceeding.
Q: I am losing my compound on a standard C18 reverse-phase column, and the peaks are either missing or extremely broad. How can I improve recovery?
The Causality:
Standard C18 stationary phases are designed for moderate hydrophobicity. The 8-carbon aliphatic tail of 2-aminodecanoic acid causes severe, near-irreversible hydrophobic aggregation on the C18 resin[2]. Concurrently, the charged amine interacts electrostatically with residual unendcapped silanols on the silica support, causing severe peak streaking and broadening.
The Solution:
Abandon standard C18. Shift to a mixed-mode ion-exchange reversed-phase system (e.g., Primesep A)[6] or utilize normal phase silica with highly polar, protic solvent systems[7].
Fig 2. Chromatographic decision matrix based on the physicochemical properties of the molecule.
Column Preparation: Equilibrate a mixed-mode column (e.g., Primesep A, 5 µm) with 95% Water / 5% Acetonitrile containing 0.1% HCl (to maintain the salt form).
Sample Loading: Dissolve the crude HCl salt in the mobile phase. Do not use pure organic solvents for injection, as the compound will precipitate at the column head.
Gradient Elution: Run a shallow gradient from 5% to 60% Acetonitrile over 30 minutes. The acidic modifier is non-negotiable; it masks the silanols and keeps the amine protonated for predictable ion-exchange behavior[6].
Self-Validating Protocol Check: Monitor the HPLC system backpressure. A steady increase over multiple injections indicates irreversible aggregation of the highly hydrophobic tail on the stationary phase. If pressure rises >15% above baseline, immediately flush the column with 100% Isopropanol for 20 column volumes to disrupt the lipid-like aggregates.
🛠️ Troubleshooting Guide 3: Preventing "Oiling Out" During Crystallization
Q: When I try to crystallize the hydrochloride salt, it separates as a thick, sticky oil at the bottom of the flask instead of forming crystals. How do I fix this?
The Causality:
"Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the melting point of the solute is lower than the temperature at which it reaches supersaturation in the chosen solvent. The flexible, long alkyl chain of 2-aminodecanoic acid creates high entropic barriers, hindering rapid crystal lattice packing. When forced out of solution too quickly by cooling or anti-solvent, it forms a solute-rich liquid phase rather than a solid crystal[4].
The Solution:
You must bypass the binodal curve by using an aqueous inorganic acid recrystallization method[4], which stabilizes the salt form and slows the kinetics of precipitation.
Dissolution: Suspend the crude 2-aminodecanoic acid hydrochloride in a minimal volume of 1M aqueous Sulfuric Acid or Hydrochloric Acid[4].
Heating: Heat the suspension gently to 60°C until complete dissolution is achieved. The excess acid prevents the formation of the insoluble zwitterion.
Hot Filtration: Filter the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove any unreacted, completely non-polar decanoic acid derivatives.
Controlled Cooling: Transfer the filtrate to a programmable cooling bath. Cool the solution at an extremely slow rate of -0.1°C per minute down to 4°C. Do not use an ice bath. Rapid thermal shock guarantees oiling out.
Isolation: Collect the resulting white, flowable crystals via vacuum filtration and wash with ice-cold acetone to remove residual moisture.
Self-Validating Protocol Check: If the solution becomes cloudy immediately upon cooling from 60°C to 50°C, you have crossed the phase boundary too quickly, and the droplets are oil, not crystals. Immediately re-heat the flask to 60°C until the solution is perfectly clear, add 5% more 1M HCl by volume to decrease the saturation level, and resume cooling at a slower rate.
📚 References
PROCESS FOR THE SEPARATION OF LONG CHAIN AMINO ACIDS AND DIBASIC ACIDS. European Patent Office (EP 3645505 B1).
Process for purifying long chain amino acids. Google Patents (EP3672935A1).
Isolation and Synthesis of Laxaphycin B-Type Peptides: A Case Study and Clues to Their Biosynthesis. National Institutes of Health (PMC).
"recrystallization of 2-Aminodecanoic acid;hydrochloride protocol"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the purification of amphiphilic molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the purification of amphiphilic molecules. 2-Aminodecanoic acid hydrochloride presents a unique thermodynamic challenge: it possesses a highly hydrophobic 8-carbon aliphatic tail coupled with a highly polar, charged α-amino acid hydrochloride headgroup.
This dual nature means standard single-solvent recrystallization often fails, leading to liquid-liquid phase separation (commonly known as "oiling out") or the unintended dissociation of the salt into the highly insoluble free zwitterion. To achieve high-purity crystalline yields, we must employ a carefully modulated binary solvent system and strict pH control.
Below is the definitive, self-validating methodology and troubleshooting guide for the recrystallization of 2-Aminodecanoic acid hydrochloride.
I. Physicochemical Profile & Solvent Matrix
The selection of the solvent system is the most critical variable. We utilize a binary system combining a primary solvent (to dissolve the compound at high temperatures) and an anti-solvent (to induce supersaturation upon cooling), modified with a catalytic acid to maintain the salt form.
Parameter
Value
Mechanistic Rationale
Target Compound
2-Aminodecanoic acid HCl
Amphiphilic molecule; requires a solvent system that balances the hydrophobic tail and polar headgroup.
Primary Solvent
80% Aqueous Ethanol
Provides high solubility at elevated temperatures for both the lipophilic and hydrophilic domains.
Anti-Solvent
Acetone
Lowers the dielectric constant of the medium, selectively forcing the polar HCl salt out of solution.
Acidic Modifier
0.1% v/v Conc. HCl (37%)
Shifts the equilibrium to prevent zwitterion formation and premature precipitation of the free acid.
Cooling Rate
0.5 °C / min
Maintains the system within the metastable zone, preventing rapid nucleation and impurity entrapment.
II. Experimental Workflow
Workflow for the binary solvent recrystallization of 2-Aminodecanoic acid HCl.
III. Step-by-Step Recrystallization Protocol
This protocol is designed as a self-validating system —each step contains a physical checkpoint to ensure the thermodynamic conditions are correct before proceeding.
Step 1: Solvent Preparation
Prepare a primary solvent mixture of 80% Ethanol and 20% Deionized Water. Add 0.1% v/v concentrated HCl (37%).
Causality: As noted in studies on amino acid halide crystallization, maintaining an excess of hydrochloride is mandatory. Without it, the salt partially dissociates during heating, leading to the premature precipitation of the highly insoluble free amino acid zwitterion (1).
Step 2: Dissolution
Suspend the crude 2-aminodecanoic acid hydrochloride in the primary solvent (approximately 5–10 mL per gram of crude material). Heat the suspension gently to 60–70 °C under continuous magnetic stirring until complete dissolution is achieved.
Step 3: Hot Filtration
Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove any insoluble particulate impurities or polymerized byproducts.
Self-Validation Checkpoint: The filtrate must be optically clear. Any residual turbidity indicates the presence of insoluble impurities or premature cooling, requiring reheating and a second filtration.
Step 4: Anti-Solvent Titration
While maintaining the filtrate at 60 °C, add the anti-solvent (Acetone) dropwise. Continue addition until a faint, persistent turbidity is observed, then immediately add 1–2 drops of the hot primary solvent until the solution just clears.
Causality: This precise titration establishes the edge of the metastable zone, ensuring the solution is critically supersaturated. Proper supersaturation control is the primary defense against unwanted polymorph formation ().
Step 5: Controlled Cooling
Turn off the heat source and allow the flask to cool ambiently to room temperature at a rate of roughly 0.5 °C/min. Once at room temperature, transfer the flask to an ice bath (4 °C) for 2 hours to maximize yield.
Self-Validation Checkpoint: Well-defined, distinct crystals should begin forming along the glass-liquid interface. If an oily layer forms at the bottom, the system has failed (see FAQ Q1).
Step 6: Harvesting and Washing
Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold acetone.
Causality: Cold acetone displaces the impurity-rich mother liquor without dissolving the purified hydrochloride salt.
Step 7: Drying
Dry the crystals under high vacuum at 40 °C to a constant weight to remove all residual solvates.
IV. Troubleshooting & FAQs
Q1: Why is my product "oiling out" (forming a liquid layer) instead of forming solid crystals?A1: Oiling out occurs when the liquid-liquid phase separation temperature is higher than the crystallization boundary. The hydrophobic decyl chain of 2-aminodecanoic acid makes it highly prone to this phenomenon.
Solution: Reheat the mixture until it forms a single clear phase. Add more primary solvent (ethanol) to decrease the overall solute concentration, which shifts the crystallization boundary above the oiling-out boundary. Alternatively, introduce a microscopic seed crystal just above the oiling-out temperature to bypass the kinetic energy barrier for solid nucleation.
Q2: The final product has a broad melting point and poor water solubility. Did the recrystallization fail?A2: You have likely lost the hydrochloride salt, and the product has partially reverted to the free 2-aminodecanoic acid zwitterion. Long-chain aliphatic amino acids are notoriously insoluble in water compared to their salt forms (2).
Solution: This occurs if the recrystallization solvent is not sufficiently acidic. Always ensure your primary solvent contains a slight excess of HCl (0.1% v/v) to suppress the dissociation equilibrium:
R−NH3+Cl−⇌R−NH2+HCl
. You can salvage the batch by re-dissolving it in the acidified primary solvent and repeating the protocol.
Q3: My recovered yield is extremely low (< 30%). How can I drive more product out of solution?A3: The product is likely still dissolved in the mother liquor due to under-saturation.
Solution: Transfer the mother liquor to a rotary evaporator and remove 30-50% of the solvent volume. Re-apply the cooling protocol. Furthermore, ensure you are strictly using ice-cold anti-solvent for the washing step; room-temperature acetone or ethanol can dissolve significant amounts of the product during filtration ().
Q4: Can I use purely organic solvents like Hexane or Toluene to avoid water entirely?A4: No. While the 8-carbon tail is highly lipophilic, the highly polar
−NH3+Cl−
and
−COOH
groups make the molecule completely insoluble in non-polar hydrocarbons. A binary system bridging polar (water/ethanol) and moderately polar (acetone/ethyl acetate) is thermodynamically required to solvate both domains of the molecule.
V. References
Title: On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals
Source: Radboud University Repository (CrystEngComm)
URL:
Technical Support Center: Side Reactions in 2-Aminodecanoic Acid Peptide Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges of incorporating 2-aminodecanoic acid into peptide sequences. The long, hydrophobic alkyl chain and the sterically hindered α-position of this amino acid introduce specific hurdles that can lead to incomplete reactions, difficult purifications, and undesired side products. This document is designed to provide both mechanistic understanding and actionable protocols to overcome these challenges.
Introduction: The Unique Challenges of 2-Aminodecanoic Acid
2-Aminodecanoic acid is a non-canonical amino acid characterized by a ten-carbon aliphatic side chain. Its incorporation into peptides is often desired to enhance hydrophobicity, modulate peptide conformation, or improve membrane interactions. However, its structure presents two primary obstacles in standard solid-phase peptide synthesis (SPPS):
Extreme Hydrophobicity: The long alkyl chain significantly increases the hydrophobicity of the growing peptide. This can lead to poor solvation of the peptide-resin complex, causing it to aggregate and form secondary structures like β-sheets.[1][2] This aggregation hinders the diffusion of reagents to the reactive N-terminus, resulting in incomplete coupling and deprotection steps.[3]
Steric Hindrance: The α-carbon is sterically encumbered by the bulky decyl group. This physical obstruction slows down the rate of peptide bond formation, making it a "difficult coupling".[4][5] Standard coupling reagents and conditions may prove insufficient to drive the reaction to completion, leading to low yields and deletion sequences.
This guide will address these core issues through a series of practical questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
Q1: My coupling reaction with 2-aminodecanoic acid is showing low efficiency. What is the most likely cause?
Low coupling efficiency is the most common problem and typically stems from a combination of poor solvation due to peptide aggregation and steric hindrance at the reaction site.[1][5] As the hydrophobic peptide elongates, it can collapse onto the resin support, physically blocking the N-terminal amine from reacting with the activated amino acid.[2] Standard coupling times and reagents may be insufficient to overcome this combined barrier.
Q2: Which coupling reagents are most effective for 2-aminodecanoic acid?
For sterically hindered amino acids, standard carbodiimide reagents like DCC or DIC are often too weak. More potent in-situ activating reagents are required.
Recommended: Uronium/Aminium salts like HATU , HCTU , or HBTU are highly effective.[6][7] HATU is often preferred for challenging couplings as it forms a highly reactive OAt-ester intermediate and is known to reduce racemization.[8][9]
Alternatives: Phosphonium salts such as PyBOP and PyAOP are also excellent choices, especially for couplings prone to racemization.[8][9]
It is crucial to use these reagents with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
Q3: I suspect racemization of the 2-aminodecanoic acid residue. How can I prevent this?
Racemization at the α-carbon can occur during the carboxyl group activation step, particularly through the formation of an oxazolone intermediate.[10][11] This is a significant concern for sterically hindered residues.[12]
Prevention Strategies:
Use Additives: Always include additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) when using carbodiimides.[8] Modern uronium reagents like HATU already incorporate a HOAt moiety.[6] Oxyma Pure is another excellent additive known to suppress racemization.[11]
Control the Base: The choice and amount of base are critical. Use sterically hindered, non-nucleophilic bases like DIPEA or N-methylmorpholine (NMM).[11] Avoid excess base, as it can promote racemization.
Pre-activation Time: Minimize the time the amino acid remains in its highly reactive activated state before the amine component is introduced. However, for hindered couplings, a short pre-activation of 1-5 minutes is often beneficial.[13]
Temperature: Perform couplings at room temperature or below if possible. While heating can improve coupling efficiency for difficult sequences, it also accelerates racemization.[14]
Q4: My peptide is becoming increasingly difficult to work with and is precipitating during purification. What can I do?
This is a direct consequence of the hydrophobicity imparted by the decyl chain.[15][16]
During Synthesis:
Chaotropic Agents: Incorporate solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or trifluoroethanol (TFE) in your DMF solvent system.[15][17] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[1]
Solubilizing Tags: For very long or exceptionally hydrophobic sequences, consider synthesizing the peptide with a temporary, cleavable C-terminal hydrophilic tag (e.g., a poly-arginine tail) to improve solubility during synthesis and purification.[15]
During Purification (RP-HPLC):
Solvents: Use organic solvents like acetonitrile (ACN) or isopropanol in the mobile phase. You may need to add small amounts of formic acid or TFA to the mobile phase to improve peak shape and solubility.[15]
Column Interaction: Highly hydrophobic peptides can adsorb irreversibly to standard C18 columns.[15] If this occurs, try a column with a different stationary phase (e.g., C4 or C8) or a wider pore size.
Part 2: Troubleshooting Guide: Specific Side Reactions
This section addresses specific problems identified through analytical methods like LC-MS and provides a logical workflow for resolution.
Problem 1: Mass spectrometry shows a significant peak at [M - H₂O], especially for sequences containing Asn or Gln adjacent to 2-aminodecanoic acid.
Side Reaction: Dehydration of Asparagine (Asn) or Glutamine (Gln) side-chain amides to form a nitrile. This is a known side reaction when using carbodiimide coupling reagents like DCC or DIC.[8]
Causality: The bulky 2-aminodecanoic acid slows down the main peptide coupling reaction. This extended reaction time and the presence of the activating agent can promote the unwanted dehydration of a neighboring Asn or Gln residue.
Solution Workflow:
Caption: Troubleshooting workflow for nitrile side-product formation.
Problem 2: A side product with the mass of [M + 113.16] is observed when using HATU.
Side Reaction: Guanidinylation of the N-terminal amine.
Causality: HATU is a guanidinium salt. Under certain conditions, especially if the carboxylic acid activation is slow or incomplete, the free N-terminal amine of the peptide can directly attack the HATU reagent itself instead of the activated amino acid.[18][19][20] This results in the formation of a stable tetramethylguanidinium (Tmg) adduct on the N-terminus, capping the peptide chain. This side reaction is more likely with highly nucleophilic amines or when there is a delay in the availability of the activated carboxylic acid.[13][18]
Solution Workflow:
Caption: Troubleshooting workflow for HATU-mediated guanidinylation.
Part 3: Experimental Protocols
Protocol 1: Optimized Double Coupling for 2-Aminodecanoic Acid using HATU
This protocol uses a double-coupling strategy to ensure the reaction goes to completion, which is often necessary for sterically hindered residues.
Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).
First Coupling Solution (Pre-activation):
In a separate vessel, dissolve Fmoc-2-aminodecanoic acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in anhydrous DMF.
Add DIPEA (8 eq.) to the solution.
Allow the solution to pre-activate for 2-3 minutes at room temperature. You may observe a slight color change.
First Coupling Reaction:
Add the activated amino acid solution to the vessel containing the washed resin.
Agitate the reaction mixture for 2 hours at room temperature.
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
Second Coupling:
Prepare a fresh coupling solution as described in Step 2.
Add the new solution to the resin and agitate for another 2 hours.
Final Wash & Monitoring:
Wash the resin with DMF (5 x 1 min) followed by DCM (3 x 1 min).
Perform a Kaiser test to confirm the absence of free primary amines. If the test is still positive, a third coupling may be warranted, or capping with acetic anhydride should be performed to terminate unreacted chains.
Protocol 2: Solubility Test for Hydrophobic Peptides
Before attempting large-scale purification, it is crucial to determine an appropriate solvent system for your peptide.[16]
Initial Test: Place a very small, barely visible amount of lyophilized peptide into four separate vials.
Solvent Addition:
Vial 1: Add 100 µL of deionized water.
Vial 2: Add 100 µL of 50% ACN in water.
Vial 3: Add 100 µL of 0.1% TFA in water.
Vial 4: Add 10 µL of DMSO, then vortex. If dissolved, slowly add 90 µL of water.
Observation: Vortex each vial for 30 seconds and observe the solubility. Use sonication for 1-2 minutes if the peptide is not readily dissolving.[21]
Analysis:
If the peptide dissolves in Vial 2 or 3, a standard ACN/water/TFA mobile phase for RP-HPLC is likely suitable.
If the peptide only dissolves in Vial 4, it is highly hydrophobic.[16] You may need to dissolve the entire crude sample in a minimal amount of DMSO before diluting and injecting it onto the HPLC. Be mindful that high concentrations of DMSO can affect peak shape and column integrity.
References
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC. [Link]
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC. [Link]
Technical Support Center: 2-Aminodecanoic Acid Hydrochloride
Introduction: Welcome to the technical support center for 2-Aminodecanoic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this long-chain α-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction:
Welcome to the technical support center for 2-Aminodecanoic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this long-chain α-amino acid. While 2-aminodecanoic acid is utilized in peptide synthesis and biomaterials research for its unique hydrophobic properties, comprehensive literature detailing its specific degradation pathways is not extensively available.[1][] This document, therefore, serves as a guide based on first principles of amino acid chemistry and established methodologies for stability testing.[3][4] Our goal is to equip you with the foundational knowledge and practical tools to design, execute, and troubleshoot experiments aimed at elucidating the stability and degradation profile of this compound.
This center is structured to address both high-level conceptual questions and specific, hands-on experimental challenges. We will explore the likely chemical liabilities of the molecule, provide robust protocols for stress testing, and offer solutions to common analytical issues.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for 2-Aminodecanoic Acid Hydrochloride under typical laboratory and storage conditions?
A1: Based on the fundamental structure of an α-amino acid, we can anticipate several potential degradation pathways, particularly under stress conditions.[5]
Oxidative Degradation: The α-carbon and the amino group are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions (like copper or iron), or peroxides.[6] Potential products could include the corresponding α-keto acid or smaller chain aldehydes and carboxylic acids resulting from fragmentation.
Deamination: The removal of the amino group (–NH2) to yield the corresponding α-hydroxy acid (2-hydroxydecanoic acid) is a possible hydrolytic pathway, though generally requires harsh conditions.[5] Enzymatic deamination is a known biological pathway.[7]
Decarboxylation: The loss of the carboxyl group (–COOH) as CO2 is another potential degradation route, especially under thermal stress.[5] This would result in the formation of 1-nonylamine.
Racemization: For enantiomerically pure forms (e.g., (R)- or (S)-2-aminodecanoic acid), racemization can occur, particularly at non-neutral pH or elevated temperatures. While the long aliphatic chain may offer some steric hindrance, this possibility should not be discounted.[1]
Q2: Why is the hydrochloride salt form used and how does it impact stability?
A2: The hydrochloride salt is used primarily to improve the aqueous solubility and handling of the amino acid. The free amino acid exists as a zwitterion and may have limited solubility in certain solvent systems. By forming the hydrochloride salt, the amino group is protonated (–NH3+Cl-), which increases its polarity and water solubility. This salt form generally provides good solid-state stability. However, in solution, it creates a mildly acidic environment, which could potentially accelerate acid-catalyzed degradation pathways, such as hydrolysis of any susceptible functional groups if the molecule were incorporated into a larger, more complex structure.
Q3: What are forced degradation (stress testing) studies, and why are they essential for this compound?
A3: Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade a compound using a variety of harsh conditions.[3][4] The primary goals are:
To Identify Likely Degradants: By exposing the compound to extreme conditions (e.g., high/low pH, oxidation, heat, light), we can generate potential degradation products that might form under normal storage conditions over a much longer period.
To Elucidate Degradation Pathways: Understanding how the molecule breaks down helps in developing stable formulations and defining appropriate storage conditions.[6]
To Develop Stability-Indicating Analytical Methods: A crucial outcome is the development of an analytical method (typically HPLC) that can separate the parent compound from all its degradation products. This validates the method's ability to accurately measure the compound's purity over time.
Given the lack of specific degradation data for 2-aminodecanoic acid hydrochloride, performing these studies is the most direct way to understand its intrinsic stability.
Troubleshooting Guide
Issue 1: I am seeing multiple peaks in my chromatogram even for the unstressed (control) sample of 2-aminodecanoic acid hydrochloride.
Possible Cause 1: Impurities in the Starting Material. The initial material may not be >99% pure. Always run a chromatogram of the reference standard as received from the supplier.
Solution: Obtain a Certificate of Analysis (CoA) for the batch you are using. If possible, use a high-purity standard for method development. You may need to identify and track these initial impurities throughout your study.
Possible Cause 2: On-Column Degradation. The stationary phase or mobile phase conditions of your HPLC method could be causing the compound to degrade during the analytical run. For instance, a highly acidic mobile phase combined with a high column temperature can induce degradation.
Solution:
Try a less aggressive mobile phase (e.g., closer to neutral pH if possible).
Reduce the column temperature (e.g., from 40°C to 25°C).
Inject the sample onto the column and collect the eluent for re-analysis. If the impurity profile worsens, on-column degradation is likely.
Possible Cause 3: Sample Diluent Reactivity. The solvent used to dissolve your sample may be reacting with it.
Solution: Analyze the sample immediately after dissolution. Let the sample sit in the diluent for several hours at room temperature and re-analyze to check for any changes. Test alternative, inert diluents (e.g., water, acetonitrile/water mixtures).
Issue 2: My mass spectrometry (MS) data shows a peak with a mass loss of 17 Da. What could this be?
Plausible Degradant: Deamination. A mass loss of 17 Da often corresponds to the loss of ammonia (NH3) from the parent molecule. This suggests a deamination reaction may have occurred, potentially followed by another transformation.
Confirmation Strategy:
Check Isotope Pattern: Confirm the isotopic distribution of the new peak matches the proposed elemental formula.
MS/MS Fragmentation: Fragment the parent ion and the [M-17] ion. Compare the fragmentation patterns. The loss of the amino group should result in predictable changes in the fragmentation spectrum. For example, fragments containing the α-carbon will have a different mass.
Issue 3: How can I distinguish between an oxidative and a hydrolytic degradation product?
Mass Shift Analysis: This is the primary method.
Oxidation: Typically involves the addition of one or more oxygen atoms. Look for mass increases of +16 Da (addition of one oxygen), +14 Da (carbonyl formation from a methylene group, with loss of H2), or +32 Da (addition of two oxygens).
Hydrolysis: Involves the addition of water, often with the cleavage of a bond. For a simple amino acid, a key hydrolytic pathway is deamination, where the -NH2 group is replaced by an -OH group. This results in a net mass change of +1 Da (loss of NH2, -16 Da; gain of OH, +17 Da).
Forced Degradation Specificity: Compare the results from your specific stress conditions.
The peak should be significantly more prominent in the sample subjected to oxidative stress (e.g., H2O2) if it is an oxidation product.
Conversely, if it is a hydrolytic product, it should be more pronounced in the acid- and base-stressed samples.
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Aminodecanoic Acid Hydrochloride
Objective: To generate potential degradation products of 2-aminodecanoic acid hydrochloride under various stress conditions to understand its degradation pathways.
Methodology:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-aminodecanoic acid hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water).
Stress Conditions: For each condition, use a 1 mL aliquot of the stock solution in a sealed vial. Include a control sample stored at 4°C in the dark.
Stress Condition
Reagent/Procedure
Incubation Time & Temperature
Neutralization/Quenching
Acid Hydrolysis
Add 1 mL of 1 M HCl
24 hours at 60°C
Add 1 mL of 1 M NaOH
Base Hydrolysis
Add 1 mL of 1 M NaOH
24 hours at 60°C
Add 1 mL of 1 M HCl
Oxidation
Add 1 mL of 3% H₂O₂
24 hours at Room Temp
N/A (analyze directly)
Thermal
Use solid powder or solution
48 hours at 80°C (dry heat)
N/A
Photolytic
Expose solution to UV light
24 hours (ICH Q1B option 1)
N/A
Sample Analysis: After the incubation period and any necessary neutralization, dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase and analyze using the HPLC-MS/MS method described below.
Protocol 2: HPLC-MS/MS Method for Separation and Identification
Objective: To develop a stability-indicating method capable of separating 2-aminodecanoic acid from its degradation products and to tentatively identify these products by mass.
Instrumentation: HPLC with a UV/PDA detector coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm). The long alkyl chain of the analyte makes a C18 column suitable.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30-31 min: 95% to 5% B
31-35 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
UV Detection: 210 nm (for peptide bonds, may show low sensitivity here, MS is primary)
Data Acquisition: Full scan for parent ions and data-dependent MS/MS for fragmentation of the most intense peaks.
Data Interpretation & Visualization
Potential Degradation Products and Mass Shifts
The following table summarizes hypothetical degradation reactions based on common amino acid chemistry and their expected mass changes, which can be used to screen your MS data.
Degradation Pathway
Hypothetical Product
Reaction
Molecular Weight
Mass Change
Parent Compound
2-Aminodecanoic Acid
-
187.28
0
Decarboxylation
1-Nonylamine
Loss of CO₂
143.28
-44
Deamination
2-Hydroxydecanoic Acid
-NH₂ +OH
188.28
+1
Oxidation (α-Keto)
2-Oxodecanoic Acid
-NH₃, +O, -H
186.26
-1
Oxidation (+O)
N-Hydroxy-2-aminodecanoic acid
Addition of O
203.28
+16
Diagrams
Below are diagrams illustrating a hypothetical degradation pathway and the general experimental workflow for these studies.
Caption: Hypothetical degradation pathways for 2-aminodecanoic acid.
Caption: Experimental workflow for forced degradation studies.
References
BioPharm International. (2026, April 2). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
CD Formulation. Proteins & Peptides Forced Degradation Studies. Available at: [Link]
Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. Available at: [Link]
ResearchGate. Susceptible amino acids to chemical degradation. Available at: [Link]
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available at: [Link]
Japan International Cooperation Agency. III Analytical Methods. Available at: [Link]
Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Available at: [Link]
Royal Society of Chemistry. (2013, December 10). Analytical Methods. Available at: [Link]
Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]
The Pharmaceutical Journal. (2021, March 25). Understanding the chemical basis of drug stability and degradation. Available at: [Link]
ResearchGate. Ehrlich amino acid degradation pathway and its derivatives. Available at: [Link]
MDPI. (2023, April 8). Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. Available at: [Link]
PMC. A Novel 2-Aminomuconate Deaminase in the Nitrobenzene Degradation Pathway of Pseudomonas pseudoalcaligenes JS45. Available at: [Link]
PMC - NIH. Hydrothermal Degradation of Amino Acids. Available at: [Link]
SciSpace. Degradation studies of amines and alkanolamines during sour gas treatment process. Available at: [Link]
Technical Support Center: Optimizing HPLC Separation of 2-Aminodecanoic Acid Isomers
Welcome to the Technical Support Center. 2-Aminodecanoic acid is a lipidic, unnatural alpha-amino acid characterized by a highly hydrophobic 10-carbon aliphatic chain.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 2-Aminodecanoic acid is a lipidic, unnatural alpha-amino acid characterized by a highly hydrophobic 10-carbon aliphatic chain. This unique structure creates significant chromatographic challenges: the extreme lipophilicity of the decyl tail often overpowers the stereoselective interactions needed at the chiral alpha-carbon, leading to co-elution or severe peak tailing.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve baseline resolution of 2-aminodecanoic acid enantiomers.
Workflow: Selecting Your Separation Strategy
Workflow for HPLC separation of 2-aminodecanoic acid isomers.
Section 1: Core Strategy & Column Selection
Q: Why do standard chiral stationary phases (CSPs), like cyclodextrins or proteins, fail to resolve 2-aminodecanoic acid?A: The failure is driven by competitive binding kinetics. The 10-carbon aliphatic tail dominates the interaction with the stationary phase through non-specific, highly retentive hydrophobic interactions. This physical anchoring overpowers the transient, stereoselective hydrogen bonding required at the chiral center. To overcome this, you must select CSPs that either offer deep hydrophobic inclusion pockets to "mask" the tail (e.g., 1[1]), or bypass the tail entirely by forming a strict host-guest complex directly with the primary amine (e.g., 2[2]).
Q: Should I use a direct CSP method or an indirect pre-column derivatization method?A: This depends on your detector and matrix.
Direct Methods (CSPs): Best for preparative scale or when derivatization artifacts (like kinetic resolution) must be avoided. However, native 2-aminodecanoic acid lacks a strong chromophore, requiring low UV detection (~210 nm), which is susceptible to baseline noise from organic modifiers.
Indirect Methods (Marfey's Reagent): Best for high-sensitivity analytical work. Reagents like FDAA or FDLA add a strongly absorbing dinitrophenyl chromophore (UV 340 nm) and allow separation of the resulting diastereomers on standard, high-efficiency C18 columns[3].
Section 2: Indirect Separation (Marfey’s Reagent)
Q: How do I implement pre-column derivatization for 2-aminodecanoic acid?A: We recommend using L-FDLA (1-fluoro-2,4-dinitrophenyl-L-leucinamide) over traditional FDAA, as the bulky leucine moiety provides better stereochemical discrimination for highly lipophilic amino acids[4].
Methodology: Step-by-Step L-FDLA Derivatization
Alkalinization: Transfer 50 µL of the 2-aminodecanoic acid sample (approx. 1 mM) into a microcentrifuge tube. Add 10 µL of 200 mM sodium bicarbonate. Causality: This raises the pH above the pKa of the alpha-amino group (~9.5), ensuring it is fully deprotonated and nucleophilic.
Reagent Addition: Add 10 µL of 1% (w/v) L-FDLA in acetone.
Incubation: Vortex the mixture and incubate at 40 °C for 1 hour to drive the nucleophilic aromatic substitution.
Quenching & Solubilization: Remove from heat and add 930 µL of 50% methanol/water (or 50% acetonitrile/water) to quench the reaction. Self-Validation Step: Because 2-aminodecanoic acid derivatives are extremely hydrophobic, if the quenched solution appears cloudy, increase the organic ratio to 70% methanol until the solution is optically clear. Injecting a cloudy sample will cause split peaks.
Filtration: Pass the mixture through a 0.45 µm PTFE syringe filter into an HPLC vial.
Q: My L-FDLA derivatized peaks are extremely broad and eluting too late on my C18 column. How do I optimize the mobile phase?A: The combination of the dinitrophenyl ring from Marfey's reagent and the 10-carbon tail of the amino acid creates a highly lipophilic diastereomer. Standard peptide gradients (e.g., 5–50% Acetonitrile) are too weak to elute this complex efficiently.
Action: Shift your gradient to a high-organic range (e.g., 50–95% Acetonitrile).
Modifier: Ensure your mobile phase contains 0.1% Formic Acid or Trifluoroacetic Acid (TFA). Causality: The acidic modifier protonates the residual carboxylic acid on the derivative, preventing secondary ionic interactions with free silanols on the C18 stationary phase, which is the primary cause of tailing in lipidic amino acids.
Section 3: Direct Separation (Chiral Stationary Phases)
Q: What mobile phase conditions are required to resolve underivatized 2-aminodecanoic acid on a Crown Ether column?A: Crown ether columns (e.g., CrownSil) operate via a highly specific mechanism: the complexation of the primary ammonium group (R-NH3+) inside the cavity of the 18-crown-6 ring[2].
Action: You must use a strictly acidic mobile phase (pH 1.0 - 2.0). A common starting point is 80% Methanol / 20% aqueous Perchloric acid (0.01 M to 0.05 M).
Self-Validation System: Monitor the baseline at 210 nm. If the retention times of both enantiomers drift earlier over sequential injections, the mobile phase pH is likely too high (>2.0), causing incomplete protonation of the primary amine and failure of the host-guest complexation. Verify the pH of your aqueous buffer before mixing with methanol.
Q: How do Macrocyclic Antibiotic columns (Teicoplanin) handle the lipid tail?A:1 acts as a multimodal chiral selector[1]. The 10-carbon lipidic tail of 2-aminodecanoic acid intercalates into the hydrophobic aglycone baskets of the antibiotic, anchoring the molecule. Simultaneously, the chiral peptide cleft of the antibiotic stereoselectively interacts with the alpha-amino and carboxylate groups via hydrogen bonding.
Troubleshooting: If resolution is poor, perform a flow-rate study (e.g., drop from 1.0 mL/min to 0.5 mL/min). If resolution strictly improves at slower flow rates, it confirms that mass transfer of the bulky decyl chain into the deep hydrophobic inclusion cavities is the rate-limiting step.
Quantitative Operational Data Summary
The following table summarizes the operational parameters required to optimize the separation of 2-aminodecanoic acid based on the chosen strategy:
Separation Strategy
Column Type
Operating pH
Typical Temperature
UV Detection (nm)
Expected Elution Order
Direct
Macrocyclic Antibiotic (Teicoplanin)
4.0 - 6.0
25 °C
210 nm
D-enantiomer before L-enantiomer
Direct
Crown Ether (e.g., CrownSil R+)
1.0 - 2.0
20 - 25 °C
210 nm
L-enantiomer before D-enantiomer
Indirect
Reverse-Phase C18 (L-FDLA derivatized)
2.0 - 3.0
30 - 40 °C
340 nm
L-L diastereomer before D-L diastereomer
References
Direct chiral separation of unnatural amino acids by high-performance liquid chromatography on a ristocetin a-bonded stationary phase. Chirality (NIH). 5
Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. Biomedical Chromatography (NIH). 3
High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. 1
Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. 4
Crown-Ether Chiral Stationary Phases. Regis Technologies. 2
Technical Support Center: Analytical Detection of 2-Aminodecanoic Acid
Welcome to the Technical Support Center for the analytical detection of 2-Aminodecanoic acid. As a 10-carbon lipoamino acid frequently utilized to enhance the drug-like properties of peptides[1], 2-aminodecanoic acid pre...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the analytical detection of 2-Aminodecanoic acid. As a 10-carbon lipoamino acid frequently utilized to enhance the drug-like properties of peptides[1], 2-aminodecanoic acid presents unique chromatographic and ionization challenges. Its zwitterionic headgroup combined with a highly hydrophobic aliphatic tail often leads to matrix suppression, peak tailing, and isobaric interference.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols designed by senior application scientists to ensure high-fidelity quantitation in complex matrices.
Part 1: Troubleshooting Guides & FAQs
Q: Why am I experiencing severe ion suppression during LC-MS/MS analysis of 2-Aminodecanoic acid in biological matrices?A: Causality: 2-Aminodecanoic acid is a highly hydrophobic unnatural amino acid[1]. In complex biological matrices (e.g., plasma or cell lysates), it co-elutes with endogenous lipids like phospholipids and sphingomyelins on standard reversed-phase C18 columns. During Electrospray Ionization (ESI), these highly surface-active lipids outcompete the target analyte for the limited charge available on the droplet surface, preventing the lipoamino acid from efficiently entering the gas phase as an ion.
Mitigation: You must decouple the analyte from the lipid suppression zone. Implement a Solid-Phase Extraction (SPE) cleanup step prior to injection. Alternatively, utilize pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which drastically shifts the analyte's retention time away from the suppression zone and can boost signal intensity by 5- to 100-fold[2].
Q: My chromatographic peaks are broad, and retention times are inconsistent. How can I improve peak shape?A: Causality: Despite its hydrophobic tail, the zwitterionic head group (α-amino and α-carboxylic acid) of underivatized 2-aminodecanoic acid causes secondary mixed-mode interactions with residual silanols on silica-based C18 columns. This dual nature leads to peak tailing and retention time drift.
Mitigation: Derivatization is the gold standard to neutralize the zwitterionic polarity. Recent studies demonstrate that NHS ester-based agents, particularly the NHS ester of isoquinoline-6-carboxylic acid (6-CiQ-NHS), provide rapid derivatization, excellent linearity (R² ≥ 0.995), and ultra-low nanomolar detection limits (0.23–6.33 nM)[3].
Q: How do I resolve isobaric interferences from endogenous aliphatic amino acids or structural isomers?A: Causality: Mass spectrometers cannot distinguish between molecules with identical precursor and product ion masses (e.g., constitutional isomers like 3-aminodecanoic acid or heavily branched amino acids).
Mitigation: Relying solely on MS/MS is insufficient; you must achieve baseline chromatographic separation prior to ionization. If stereoisomers (D- vs. L-2-aminodecanoic acid) are present, utilize a chiral stationary phase (e.g., Daicel ChiralPak ZWIX+) in combination with AQC derivatization and optimized Multiple Reaction Monitoring (MRM) transitions. This combination allows for specific identification and accurate quantitation of each isomeric pair[2].
Q: I am using FMOC-Cl for derivatization, but I see massive background noise and interference peaks. What is happening?A: Causality: FMOC-Cl derivatization generates FMOC-OH as a highly fluorescent and easily ionizable byproduct. This byproduct often co-elutes with hydrophobic analytes like 2-aminodecanoic acid, causing detector saturation and signal masking in LC-MS.
Mitigation: Switch to a derivatization agent where byproducts do not interfere with the detection of amino acids. AQC is highly recommended because it reacts in seconds at pH 9.0, and its primary byproduct (N-hydroxysuccinimide) is highly polar, eluting in the void volume far away from the hydrophobic 2-aminodecanoic acid derivative[4].
Logical decision tree for troubleshooting 2-aminodecanoic acid detection interferences.
Part 2: Standardized Experimental Protocols
Protocol A: Pre-column Derivatization with AQC (Self-Validating Workflow)
Purpose: To neutralize the zwitterionic headgroup, enhance hydrophobicity, and boost ESI-MS/MS sensitivity without byproduct interference[4].
Buffer Preparation: Prepare a 0.2 M sodium borate buffer, adjusted to pH 8.8 with NaOH.
Causality: AQC requires a strictly alkaline environment to maintain the target amine in its nucleophilic, unprotonated state.
Reagent Reconstitution: Dissolve AQC powder in LC-MS grade acetonitrile to a final concentration of 3 mg/mL. Store at -20°C.
Reaction Initiation: In a low-bind microcentrifuge tube, combine 10 µL of the sample extract, 70 µL of borate buffer, and 20 µL of the AQC reagent. Vortex immediately for 10 seconds.
Thermal Conversion (Critical Step): Heat the mixture at 55°C for 10 minutes in a thermocycler.
Self-Validating Mechanism: This heating step is designed to force the conversion of the unstable asymmetric urea intermediate into the highly stable symmetric urea derivative. A stable baseline and consistent MS signal confirm the reaction has gone to completion, preventing on-column degradation.
Analysis: Transfer to an autosampler vial and inject 1–5 µL into the LC-MS/MS system.
Protocol B: Solid-Phase Extraction (SPE) for Matrix De-lipidation
Purpose: To eliminate ion-suppressing phospholipids from biological matrices prior to derivatization.
Sorbent Conditioning: Pass 1 mL of 100% Methanol followed by 1 mL of LC-MS grade water through a mixed-mode cation exchange (MCX) SPE cartridge.
Sample Loading: Dilute 100 µL of the biological sample with 100 µL of 2% Formic Acid in water. Load onto the cartridge.
Causality: Acidification protonates the carboxylate group, ensuring the analyte is retained purely by the hydrophobic interactions of its 10-carbon chain and the ionic interactions of the protonated amine.
Wash Step: Wash with 1 mL of 5% Methanol in water containing 0.1% Formic Acid.
Causality: This removes polar interferences and salts without eluting the highly hydrophobic 2-aminodecanoic acid.
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.
Self-Validating Mechanism: The high pH neutralizes the amine, breaking the ionic interaction with the MCX sorbent, while the methanol disrupts hydrophobic binding. Complete recovery in the eluate validates the selective binding mechanism.
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 50 µL of borate buffer for subsequent AQC derivatization.
Workflow comparing standard matrix interference vs. optimized sample preparation.
Part 3: Quantitative Data Summary
The following table summarizes the performance metrics and interference mitigation capabilities of various derivatization strategies when applied to highly hydrophobic lipoamino acids like 2-aminodecanoic acid.
A Comparative Guide: Enhancing Peptide Stability with 2-Aminodecanoic vs. 2-Aminododecanoic Acid
Executive Summary Peptide therapeutics represent a rapidly growing class of drugs, prized for their high specificity and potency. However, their clinical utility is often hampered by poor in vivo stability, primarily due...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Peptide therapeutics represent a rapidly growing class of drugs, prized for their high specificity and potency. However, their clinical utility is often hampered by poor in vivo stability, primarily due to rapid degradation by proteases and conformational instability. A leading strategy to overcome these limitations is the incorporation of non-canonical amino acids (ncAAs).[1][2] This guide provides an in-depth comparison of two structurally related ncAAs, 2-aminodecanoic acid (C10) and 2-aminododecanoic acid (C12), as tools for enhancing peptide stability. We will explore the physicochemical rationale for their use, compare their expected impact on proteolytic resistance and conformational integrity, and provide detailed experimental protocols for their evaluation.
Part 1: The Core Challenge: Overcoming Peptide Instability
Therapeutic peptides are susceptible to several degradation pathways in biological systems.[3] The two most critical challenges are:
Proteolytic Degradation: Peptidases and proteases in the blood, tissues, and cells recognize and cleave specific peptide bonds, leading to rapid inactivation and clearance of the therapeutic.
Conformational Instability: Many peptides are flexible and do not maintain a stable three-dimensional structure in solution. This can lead to a loss of binding affinity for their target and an increased propensity for aggregation.[4]
Incorporating ncAAs with unique side chains is a powerful "peptide engineering" strategy.[5] By modifying the peptide backbone with structures not found in the 20 proteinogenic amino acids, we can fundamentally alter a peptide's properties to resist these degradation pathways.
Part 2: Profiling the Candidates: 2-Aminodecanoic (C10) and 2-Aminododecanoic (C12) Acids
At the heart of this comparison are two alpha-amino acids distinguished by the length of their linear aliphatic side chains.
2-Aminodecanoic Acid (C10): Features an eight-carbon (octyl) side chain.
2-Aminododecanoic Acid (C12): Features a ten-carbon (decyl) side chain.
The addition of just two methylene groups (–CH₂–CH₂–) in the C12 side chain relative to C10 introduces a significant increase in two key physicochemical properties that directly influence peptide stability:
Hydrophobicity: Longer alkyl chains are more non-polar, leading to a stronger tendency to avoid aqueous environments.[6][7] This increased hydrophobicity can drive intramolecular folding and shield the peptide backbone.
Steric Bulk: The longer C12 side chain occupies a larger volume than the C10 side chain. This increased steric hindrance can physically block the approach of proteolytic enzymes.[8]
Part 3: Comparative Analysis of Impact on Peptide Stability
The structural differences between C10 and C12 are hypothesized to manifest in distinct stability profiles when incorporated into a model peptide.
Enhancing Proteolytic Resistance via Steric Shielding
The primary mechanism by which these ncAAs protect against enzymatic degradation is through "steric shielding" or "armor plating".[1] Proteases have specific active sites that must bind to the peptide backbone to facilitate cleavage. A bulky, non-natural side chain adjacent to a cleavage site can prevent the enzyme from docking effectively.
Causality: The longer and more conformationally flexible C12 alkyl chain can provide a more comprehensive shield over the peptide backbone compared to the C10 chain. This superior steric hindrance is expected to result in a significantly slower rate of degradation.
Predicted Performance Data:
Peptide Variant
Incorporated ncAA
Predicted Half-Life in Human Serum (t½)
Rationale
Model Peptide-Gly
Glycine (Control)
~5 minutes
Lacks a side chain, offering no steric protection.
The larger C10 alkyl chain offers superior steric shielding, further reducing the rate of proteolysis.
Impact on Conformational Stability and Secondary Structure
Increased side-chain hydrophobicity can promote the formation and stabilization of defined secondary structures, such as α-helices, by encouraging the peptide to fold and bury its hydrophobic residues away from water.[9]
Circular Dichroism (CD) Spectroscopy is an essential technique for assessing peptide secondary structure.[10][11] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation.[12] An α-helix, for instance, produces a characteristic CD spectrum with negative bands near 208 nm and 222 nm.[11] Thermal denaturation studies monitored by CD can also determine the peptide's melting temperature (Tm), a direct measure of its conformational stability.[10]
Causality: The greater hydrophobicity of the C12 side chain is expected to provide a stronger driving force for intramolecular folding, potentially leading to a higher degree of stable secondary structure and a higher melting temperature compared to the C10-containing peptide.
Predicted Performance Data:
Peptide Variant
Incorporated ncAA
Predicted α-Helical Content (%)
Predicted Thermal Stability (Tm)
Model Peptide-Gly
Glycine (Control)
< 5%
Not well-defined (random coil)
Model Peptide-C10
2-Aminodecanoic Acid
25%
45°C
Model Peptide-C12
2-Aminododecanoic Acid
35%
55°C
Part 4: Experimental Design and Protocols
To empirically validate these hypotheses, a structured experimental workflow is required. The protocols described below are designed to be self-validating and provide a clear, step-by-step guide for researchers.
Overall Experimental Workflow
Overall experimental workflow.
Protocol: Peptide Synthesis and Purification
This protocol outlines the synthesis of a model peptide (e.g., Ac-X-Ala-Glu-Leu-Lys-Ala-NH₂) containing Gly, C10, or C12 at position X using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][13]
Resin Preparation: Start with a Rink Amide resin (for C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash thoroughly with DMF.
Amino Acid Coupling:
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) with a coupling reagent like HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 5 minutes.
Add the activated amino acid solution to the deprotected resin.
Allow the coupling reaction to proceed for 1-2 hours. For the bulky ncAAs (C10 and C12), a double coupling may be necessary to ensure complete reaction.
Monitor coupling completion with a ninhydrin test.
Wash the resin thoroughly with DMF and Dichloromethane (DCM).
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
N-terminal Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.
Cleavage and Deprotection:
Wash the final peptide-resin with DCM and dry it under vacuum.
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water) for 2-3 hours.
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
Purification: Dissolve the crude peptide pellet in a water/acetonitrile mixture. Purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.
Characterization: Confirm the identity and purity of the peptide fractions using LC-Mass Spectrometry (LC-MS). Lyophilize the pure fractions.
Protocol: In Vitro Proteolytic Stability Assay
This protocol measures the degradation of the peptide variants in human serum over time, analyzed by RP-HPLC.[14][15][16]
Workflow for proteolytic stability assay.
Prepare Peptide Stock: Prepare a 1 mg/mL stock solution of each purified peptide in sterile water.
Incubation:
Pre-warm human serum (pooled from multiple donors) to 37°C.
Add the peptide stock to the pre-warmed serum to a final concentration of 100 µg/mL. Mix gently.
Time-Point Sampling: Immediately take the first aliquot (t=0). Continue to incubate the mixture at 37°C and take subsequent aliquots at desired time points (e.g., 5, 15, 30, 60 minutes for the control; 1, 2, 4, 8, 12, 24 hours for C10/C12 variants).
Quench Reaction: For each aliquot, immediately mix it 1:1 (v/v) with a quenching solution of 10% Trichloroacetic Acid (TCA) in water. This stops all enzymatic activity and precipitates the large serum proteins.[16]
Protein Precipitation: Incubate the quenched samples on ice for 10 minutes.
Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
RP-HPLC Analysis:
Carefully transfer the supernatant to an HPLC vial.
Inject the supernatant onto a C18 RP-HPLC column.
Run a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
Monitor the peptide elution at 214 nm.
Data Analysis: Integrate the peak area corresponding to the intact peptide for each time point. Plot the percentage of remaining peptide versus time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t½).
Protocol: Conformational Analysis by Circular Dichroism
This protocol assesses the secondary structure and thermal stability of the peptide variants.[10][17]
Sample Preparation:
Dissolve the lyophilized peptides in a suitable CD buffer (e.g., 10 mM phosphate buffer, pH 7.4).
Determine the precise peptide concentration using a method like UV absorbance at 280 nm (if Trp/Tyr are present) or a colorimetric assay. Accurate concentration is critical for calculating molar ellipticity.[17]
Prepare a final sample concentration of ~50 µM.
Wavelength Scan (Secondary Structure):
Calibrate the CD spectrometer and purge with nitrogen gas.
Place the sample in a 1 mm pathlength quartz cuvette.
Record the CD spectrum from 260 nm to 190 nm at 25°C.
Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
Convert the raw data (millidegrees) to Molar Residue Ellipticity [θ].
Analyze the spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil.
Thermal Denaturation (Stability):
Set the CD spectrometer to monitor the ellipticity at a single wavelength characteristic of the folded state (e.g., 222 nm for an α-helix).
Increase the temperature of the sample from 20°C to 95°C at a controlled rate (e.g., 1°C/minute).
Plot the molar ellipticity at 222 nm as a function of temperature.
The midpoint of the transition in this curve is the melting temperature (Tm), which can be determined by fitting the data to a sigmoidal curve.
Part 5: Synthesis and Recommendations
Superior Proteolytic Resistance with C12: The 2-aminododecanoic acid (C12) is predicted to confer significantly greater resistance to enzymatic degradation than 2-aminodecanoic acid (C10). Its longer alkyl chain provides a more effective steric shield, making it the preferred choice when maximizing in vivo half-life is the primary objective.
Enhanced Conformational Stability with C12: The increased hydrophobicity of the C12 side chain is also likely to result in a more stable, well-defined secondary structure and a higher thermal melting point. This is crucial for peptides whose activity depends on maintaining a specific conformation.
Field-Proven Insights & Recommendations:
When to Choose 2-Aminododecanoic Acid (C12): Select C12 for peptides intended for systemic administration where long-term stability is critical. It is particularly well-suited for shielding known proteolytic "hot spots" within a peptide sequence.
When to Choose 2-Aminodecanoic Acid (C10): C10 represents a more conservative modification. It provides a substantial stability enhancement over natural amino acids but with a lower risk of introducing undesirable properties. Consider C10 when:
A moderate increase in half-life is sufficient.
The extreme hydrophobicity of C12 might lead to solubility issues or non-specific binding.[18]
Fine-tuning the balance between stability and other properties (like receptor affinity) is required.
Ultimately, the choice between C10 and C12 is a strategic one in drug design. By understanding the causal relationship between side-chain length, hydrophobicity, and stability, researchers can make informed decisions to engineer more robust and effective peptide therapeutics.
References
New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026). Vertex AI Search.
CD-Based Peptide Secondary Structure Analysis.
The Role of Circular Dichroism in Peptide Structural Analysis. (2025). Vertex AI Search.
New method boosts production of non-natural amino acids for peptide assembly. (2026). Vertex AI Search.
Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH.
Using circular dichroism spectra to estimate protein secondary structure. (2007). WVU Shared Research Facilities.
Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in W
Effects of chirality and side chain length in Cα,α-dialkylated residues on β-hairpin peptide folded structure and stability. Organic & Biomolecular Chemistry (RSC Publishing).
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PMC.
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS One.
The effect of chain length and side chains on the solubility of peptides in water from 278.15 K to 313.15 K: a case study in glycine homopeptides and dipeptides. Spiral.
Improving enzymatic and chemical stability of peptides by chemical modific
Hydrophobicity Index Table of Common Amino Acids. Alfa Chemistry.
Hydrophobicity of amino acids. (2023). Reddit.
Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH.
Instability of Peptide and Possible Causes of Degrad
How to Enhance the Pharmacokinetic Stability of Peptides?. BOC Sciences.
A Comparative Guide to the Biological Activity of 2-Aminodecanoic Acid Enantiomers: A Proposed Investigation
Introduction: The Significance of Chirality in Biological Systems In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule can be as crucial as its chemical composi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Chirality in Biological Systems
In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule can be as crucial as its chemical composition. This property, known as stereochemistry, gives rise to enantiomers: molecules that are non-superimposable mirror images of each other. While they may share identical physical properties in an achiral environment, their interactions with the chiral machinery of biological systems—such as enzymes and receptors—can differ dramatically. This guide focuses on the enantiomers of 2-aminodecanoic acid, a non-proteinogenic α-amino acid with a ten-carbon side chain, and outlines a framework for the systematic comparison of their biological activities.
The (R)- and (S)-enantiomers of 2-aminodecanoic acid present a compelling case for such a comparative study. While literature suggests that the incorporation of (R)-2-aminodecanoic acid into peptides can enhance their antimicrobial properties, a direct and comprehensive comparison of the biological effects of the individual enantiomers is not extensively documented.[1] This guide aims to bridge that gap by providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to elucidate the distinct biological profiles of these two molecules. Understanding these differences is paramount for any potential therapeutic or commercial application, as one enantiomer may be biologically active and beneficial, while the other could be inactive or even elicit undesirable effects.[2]
Potential Areas of Differential Biological Activity
The long, hydrophobic side chain of 2-aminodecanoic acid suggests several potential areas where the stereochemistry at the α-carbon could lead to significant differences in biological activity.
Antimicrobial Activity: Long-chain fatty acids and their derivatives are known to possess antimicrobial properties, often by disrupting bacterial cell membranes.[3] The specific orientation of the amino and carboxyl groups in the (R)- and (S)-enantiomers could influence their interaction with the components of microbial cell walls and membranes, potentially leading to variations in their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC).
Cytotoxicity: The interaction of these enantiomers with mammalian cell membranes and intracellular components could also differ, resulting in stereoselective cytotoxicity. A thorough evaluation of their effects on various cell lines is crucial to determine their therapeutic potential and safety profile.
Enzyme Inhibition: The structural similarity of amino acids to the substrates of various enzymes makes them potential candidates for enzyme inhibitors. The precise spatial arrangement of functional groups in each enantiomer will dictate its binding affinity and inhibitory potency against specific enzymatic targets.
Proposed Experimental Workflows
To systematically evaluate and compare the biological activities of (R)- and (S)-2-aminodecanoic acid, a series of well-defined experimental workflows are proposed.
General experimental workflow for comparing the biological activities of 2-aminodecanoic acid enantiomers.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed in this guide. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method and is a standard procedure for antimicrobial susceptibility testing.[4]
Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Preparation of Test Compounds:
Prepare stock solutions of each enantiomer in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of each stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.
Inoculation and Incubation:
Add the prepared bacterial inoculum to each well containing the test compound dilutions.
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
Incubate the microplate at 37°C for 18-24 hours.
Determination of MIC:
After incubation, visually inspect the wells for bacterial growth (turbidity).
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
(R)- and (S)-2-aminodecanoic acid
Human cell lines (e.g., HeLa, HepG2, and a non-cancerous line like HEK293)
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
CO2 incubator
Microplate reader
Procedure:
Cell Seeding:
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.
Compound Treatment:
Prepare serial dilutions of the (R)- and (S)-2-aminodecanoic acid in the cell culture medium.
Replace the medium in the wells with the medium containing the different concentrations of the test compounds.
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
Incubate the cells for 24, 48, or 72 hours.
MTT Addition and Incubation:
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilization and Absorbance Measurement:
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vitro Enzyme Inhibition Assay
This is a generalized protocol for a colorimetric enzyme inhibition assay that can be adapted for specific enzymes.[7]
Materials:
(R)- and (S)-2-aminodecanoic acid
Purified enzyme of interest (e.g., a protease or lipase)
Chromogenic substrate for the enzyme
Assay buffer specific to the enzyme
96-well microplate
Microplate reader
Procedure:
Preparation of Reagents:
Prepare stock solutions of the enantiomers, the enzyme, and the substrate in the appropriate assay buffer.
Prepare serial dilutions of the inhibitors.
Assay Setup:
In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of the inhibitors to the respective wells.
Include a control well with the enzyme and buffer but no inhibitor.
Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15 minutes).
Initiation of Reaction and Measurement:
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chromogenic product over time using a microplate reader.
Data Analysis:
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Aminodecanoic Acid Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formal...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a non-proteinogenic amino acid like 2-Aminodecanoic acid hydrochloride, which may serve as a critical intermediate or a novel therapeutic agent, ensuring the accuracy, precision, and reliability of its quantification is paramount. This guide provides an in-depth comparison of analytical methodologies, grounded in regulatory principles and practical, field-proven insights, to empower scientists in selecting and validating the most suitable method for their specific application.
The validation process demonstrates that an analytical procedure is fit for its intended purpose.[1][2] This is a mandate from regulatory bodies such as the FDA and is detailed in guidelines like the International Council for Harmonisation's (ICH) Q2(R1) and the United States Pharmacopeia's (USP) General Chapter <1225>.[3][4][5] These guidelines provide a framework for the validation characteristics to be evaluated, which include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[2][6][7]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for 2-Aminodecanoic acid hydrochloride depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, or the desired throughput. Here, we compare several common techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for amino acid analysis due to its high resolution and sensitivity. Since 2-Aminodecanoic acid, like most amino acids, lacks a strong native chromophore, derivatization is typically required to enable UV or fluorescence detection.[8][9]
Pre-column Derivatization with o-Phthalaldehyde (OPA): This is a popular method for primary amines.[8][10] The reaction is rapid and can be automated in the autosampler, increasing throughput and reducing human error.[10][11] OPA derivatives are fluorescent, offering excellent sensitivity.[12]
Analysis of Underivatized Amino Acids: Direct analysis of underivatized amino acids is possible using techniques like mass spectrometry (MS), charged aerosol detection (CAD), or ion-pair reversed-phase HPLC.[9][13][14] This simplifies sample preparation but may require more specialized detectors.[13][15]
Gas Chromatography (GC)
GC is another powerful separation technique, but the polar and non-volatile nature of amino acids necessitates derivatization to increase volatility.[16][17] Silylation is a common derivatization technique for amino acids, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[17] GC-MS (Mass Spectrometry) is particularly useful for identification due to the characteristic fragmentation patterns of the derivatives.[16]
Capillary Electrophoresis (CE)
CE offers advantages such as high efficiency, minimal sample consumption, and rapid analysis times.[18][19][20] It separates molecules based on their charge-to-mass ratio.[20] For amino acids, CE can be coupled with various detection methods, including UV, MS, or electrochemical detection.[18][21] While direct detection is possible, derivatization can enhance sensitivity.[21]
Titrimetry
For the quantification of the hydrochloride salt of 2-Aminodecanoic acid, a simple acid-base titration can be a highly accurate and precise method for assay determination in bulk material.[22][23] This classical technique is often used in pharmacopeial methods for its reliability and straightforwardness.
The Validation Workflow: A Visual Overview
The process of analytical method validation follows a structured path to ensure all performance characteristics are thoroughly evaluated.
A Comparative Guide to the Spectral Data of 2-Aminodecanoic Acid and Its N-Acetyl and Methyl Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the precise characterization of molecules is paramount. 2-Aminodecanoic acid, a non-protei...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise characterization of molecules is paramount. 2-Aminodecanoic acid, a non-proteinogenic amino acid with a ten-carbon aliphatic side chain, and its derivatives are of increasing interest due to their potential applications in peptide synthesis, as metabolic intermediates, and in the development of novel therapeutics. Understanding the distinct spectral signatures of these compounds is crucial for their identification, purity assessment, and structural elucidation. This guide provides a detailed comparison of the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for 2-aminodecanoic acid and two of its common derivatives: N-acetyl-2-aminodecanoic acid and 2-aminodecanoic acid methyl ester.
Introduction to 2-Aminodecanoic Acid and its Derivatives
2-Aminodecanoic acid is an alpha-amino acid characterized by a long hydrophobic side chain, which imparts unique physicochemical properties. Derivatization of its primary amine or carboxylic acid functional groups can significantly alter these properties, influencing its biological activity and analytical behavior. The two derivatives explored in this guide are:
N-acetyl-2-aminodecanoic acid: Formed by the acetylation of the primary amine, this derivative neutralizes the positive charge of the amino group at physiological pH, increasing its lipophilicity.
2-Aminodecanoic acid methyl ester: Created through the esterification of the carboxylic acid, this modification removes the negative charge and is often a necessary step for analysis by gas chromatography.
This guide will delve into the expected and observed spectral differences between the parent amino acid and these two derivatives, providing a framework for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus results in a unique resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) provide valuable connectivity information.
Spectral Comparison
The primary differences in the NMR spectra of 2-aminodecanoic acid and its derivatives arise from the modification of the functional groups at the α-carbon.
¹H NMR:
2-Aminodecanoic Acid: The proton on the α-carbon (α-H) typically appears as a multiplet due to coupling with the protons of the adjacent amino group and the β-methylene group. The chemical shift of this proton is sensitive to the pH and the zwitterionic nature of the molecule. The long aliphatic chain will show a complex series of overlapping multiplets in the upfield region, with the terminal methyl group appearing as a distinct triplet.
N-acetyl-2-aminodecanoic acid: The introduction of the acetyl group leads to the appearance of a sharp singlet in the ¹H NMR spectrum, typically around 2.0 ppm, corresponding to the methyl protons of the acetyl group. The α-H will experience a downfield shift due to the electron-withdrawing effect of the amide carbonyl and will now couple to the amide proton.
2-Aminodecanoic acid methyl ester: The esterification of the carboxylic acid introduces a new singlet corresponding to the methyl ester protons, typically found around 3.7 ppm. The α-H may experience a slight upfield shift compared to the parent amino acid.
¹³C NMR:
2-Aminodecanoic Acid: The spectrum will be characterized by a signal for the carboxylic carbon (C=O) in the downfield region (around 175-180 ppm), a signal for the α-carbon, and a series of signals for the carbons of the decyl chain.
N-acetyl-2-aminodecanoic acid: A new carbonyl signal for the amide group will appear, typically slightly upfield from the carboxylic acid carbonyl. A new methyl signal for the acetyl group will also be present around 23 ppm. The α-carbon signal will be shifted due to the change in the substituent.
2-Aminodecanoic acid methyl ester: The carboxylic acid carbon signal will be replaced by an ester carbonyl signal, and a new signal for the methoxy carbon will appear around 52 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Aminodecanoic Acid and Its Derivatives.
Assignment
2-Aminodecanoic Acid (Predicted)
N-acetyl-2-aminodecanoic acid (Predicted)
2-Aminodecanoic acid methyl ester (Predicted)
¹H NMR
α-H
~3.7 (m)
~4.3 (m)
~3.5 (m)
β-CH₂
~1.8 (m)
~1.8 (m)
~1.7 (m)
(CH₂)n
~1.3 (br m)
~1.3 (br m)
~1.3 (br m)
CH₃ (terminal)
~0.9 (t)
~0.9 (t)
~0.9 (t)
NH₂/NH₃⁺
variable, broad
~8.0 (d)
variable, broad
COOH
variable, broad
variable, broad
-
N-CH₃
-
~2.0 (s)
-
O-CH₃
-
-
~3.7 (s)
¹³C NMR
C =O (acid/ester)
~178
~175
~174
C =O (amide)
-
~171
-
α-C
~55
~53
~56
β-C
~34
~32
~35
(CH₂)n
~22-32
~22-32
~22-32
C H₃ (terminal)
~14
~14
~14
N-C H₃
-
~23
-
O-C H₃
-
-
~52
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Analysis
A standardized protocol for NMR analysis of these compounds is crucial for obtaining reproducible and high-quality data.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Causality in Experimental Choices: The choice of deuterated solvent is critical; it must dissolve the analyte without obscuring key signals. For instance, CDCl₃ is suitable for the more nonpolar derivatives, while DMSO-d₆ or D₂O with pH adjustment might be necessary for the parent amino acid. Shimming the magnetic field is essential to achieve high resolution and sharp peaks, allowing for accurate determination of chemical shifts and coupling constants.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected ion, can reveal structural details.
Fragmentation and Spectral Comparison
The ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and the derivatization will significantly influence the observed mass spectra.
2-Aminodecanoic Acid: In ESI-MS, this compound will typically be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. A characteristic fragmentation in MS/MS is the loss of water and/or formic acid from the protonated molecule.
N-acetyl-2-aminodecanoic acid: The molecular ion will be 42 Da heavier than the parent amino acid due to the addition of the acetyl group (C₂H₂O). A prominent fragment ion often observed is the loss of ketene (CH₂=C=O, 42 Da) from the acetyl group.[1] Another common fragmentation pathway involves the loss of the entire N-acetyl group.
2-Aminodecanoic acid methyl ester: The molecular ion will be 14 Da heavier than the parent amino acid due to the replacement of a proton with a methyl group. Under EI, fatty acid methyl esters (FAMEs) exhibit characteristic fragmentation patterns. A prominent peak is often observed at m/z 74, corresponding to the McLafferty rearrangement product, [CH₃OC(OH)=CH₂]⁺. Other significant fragments arise from cleavage along the aliphatic chain.
Table 2: Key Mass Spectrometry Data for 2-Aminodecanoic Acid and Its Derivatives.
Compound
Molecular Formula
Monoisotopic Mass (Da)
Expected [M+H]⁺ (ESI)
Characteristic Fragments (MS/MS or EI)
2-Aminodecanoic Acid
C₁₀H₂₁NO₂
187.1572
188.1645
Loss of H₂O, COOH
N-acetyl-2-aminodecanoic acid
C₁₂H₂₃NO₃
229.1678
230.1751
Loss of ketene (42 Da), loss of acetyl group
2-Aminodecanoic acid methyl ester
C₁₁H₂₃NO₂
201.1729
202.1802
m/z 74 (McLafferty rearrangement)
Experimental Protocol: Mass Spectrometry
Derivatization is often key to successful MS analysis of amino acids, particularly for GC-MS.
Comparative Cytotoxicity of 2-Aminodecanoic Acid vs. Alternative Fatty Amino Acids: A Technical Guide for Drug Development
Executive Summary The integration of fatty amino acids (lipoamino acids, LAAs) into therapeutic design has revolutionized the delivery and efficacy of both anticancer prodrugs and antimicrobial peptides. By combining the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The integration of fatty amino acids (lipoamino acids, LAAs) into therapeutic design has revolutionized the delivery and efficacy of both anticancer prodrugs and antimicrobial peptides. By combining the structural properties of lipids and amino acids, LAAs act as amphiphilic vectors that dictate cellular uptake, efflux evasion, and membrane interaction.
This guide provides an objective, data-driven comparison of 2-Aminodecanoic acid (a C10 medium-chain LAA) against short-chain (e.g., C6 Norleucine) and long-chain (e.g., C16 Sapienic acid) alternatives. For researchers and drug development professionals, understanding the causality behind LAA chain length is critical: 2-Aminodecanoic acid uniquely optimizes the Hydrophilic-Lipophilic Balance (HLB), enabling targeted intracellular accumulation without the non-specific membrane lysis commonly associated with longer-chain amphiphiles[1],[2].
The cytotoxicity of an LAA-conjugated therapeutic is not merely a function of the active pharmaceutical ingredient (API); it is fundamentally governed by the biophysical interaction between the LAA's aliphatic tail and the target cell's lipid bilayer.
Short-Chain LAAs (e.g., C6 Norleucine): Provide minimal steric bulk. While they slightly improve aqueous solubility, they often fail to provide sufficient lipophilicity to anchor into the cell membrane or bypass Multi-Drug Resistance (MDR) efflux pumps[1].
Long-Chain LAAs (e.g., C16 Sapienic Acid): Highly hydrophobic. While they exhibit strong membrane anchoring, their detergent-like properties can lead to non-specific membrane disruption (necrosis) rather than targeted intracellular delivery. For instance, N-sapienoyl amino acid conjugates show broad, sometimes non-specific cytotoxicity across multiple cell lines[3].
Medium-Chain LAAs (e.g., C10 2-Aminodecanoic Acid): Strike an optimal biophysical balance. In anticancer prodrugs, the C10 chain masks the API from MDR efflux complexes while facilitating passive membrane permeation, leading to high targeted cytotoxicity via apoptosis[1]. In antimicrobial applications (e.g., Polymyxin analogues), substituting natural residues with 2-aminodecanoic acid fine-tunes hydrophobicity, retaining potency against colistin-resistant pathogens while exhibiting remarkably low off-target cytotoxicity against mammalian kidney cells[4],[2].
Caption: Mechanism of targeted cytotoxicity via 2-Aminodecanoic acid membrane permeation and MDR evasion.
Comparative Data Presentation
The following table synthesizes experimental data comparing the cytotoxicity profiles of various LAA conjugates. The data highlights how 2-Aminodecanoic acid enhances targeted toxicity (against cancer cells) while minimizing off-target toxicity (against healthy mammalian cells).
To accurately assess the cytotoxicity of LAA conjugates, researchers must employ orthogonal assays that differentiate between targeted intracellular cell death (apoptosis) and non-specific membrane lysis (necrosis). The following self-validating workflow ensures that observed cytotoxicity is mechanistically linked to cellular uptake rather than extracellular stress.
Synthesize the LAA conjugate (e.g., PTX-2-Aminodecanoic acid via succinic acid spacer)[1].
Validation: Confirm structural integrity and >95% purity using ¹H-NMR and reversed-phase analytical HPLC prior to biological testing[2].
Step 2: Cell Culture & Dose-Response Incubation
Seed target cells (e.g., ARO carcinoma cells) and healthy control cells (e.g., HK-2 kidney cells) in 96-well plates at
1×104
cells/well[1],[4].
Incubate with LAA conjugates at varying concentrations (0.01 μM to 100 μM) for 12, 24, and 72 hours.
Step 3: Intracellular Accumulation Assay (The Causality Link)
Purpose: Prove that toxicity correlates with drug internalization.
Lyse a subset of treated cells using 0.1% Triton X-100.
Extract the intracellular content and quantify the LAA conjugate concentration using HPLC. Compare the intracellular area-under-the-curve (AUC) of C10 conjugates vs. free drug[1].
Step 4: Orthogonal Viability Assays (MTT vs. LDH)
MTT Assay (Metabolic Viability): Add MTT reagent to the remaining wells. A reduction in formazan crystal formation indicates inhibition of mitochondrial metabolism (targeted cell death).
LDH Release Assay (Membrane Integrity): Sample the extracellular supernatant. High levels of Lactate Dehydrogenase (LDH) indicate catastrophic membrane lysis[4].
Self-Validation Logic: If MTT decreases while LDH remains low, the LAA conjugate is successfully entering the cell and inducing targeted apoptosis (ideal for C10 prodrugs). If both MTT decreases and LDH spikes, the LAA is acting as a non-specific detergent (common in overly hydrophobic C16+ chains).
Caption: Self-validating experimental workflow for evaluating lipoamino acid cytotoxicity and cellular uptake.
Conclusion & Therapeutic Implications
The comparative data underscores that 2-Aminodecanoic acid is a superior structural motif for drug development compared to its shorter and longer-chain counterparts. By providing an optimized hydrophobic anchor, it achieves two seemingly contradictory goals:
In Oncology: It dramatically enhances the targeted cytotoxicity of chemotherapeutics like Paclitaxel by overcoming MDR efflux pumps and driving intracellular accumulation[1].
In Infectious Disease: It allows for the fine-tuning of antimicrobial peptides (like Polymyxins), maintaining lethal efficacy against multidrug-resistant Gram-negative bacteria while exhibiting low off-target cytotoxicity toward human renal cells[4],[2].
For application scientists, selecting 2-Aminodecanoic acid over arbitrary fatty amino acids ensures a wider therapeutic window and a more predictable biophysical interaction with mammalian membranes.
References
[3] Gopal, S. C., et al. "Synthesis of Novel Lipoamino Acid Conjugates of Sapienic Acid and Evaluation of Their Cytotoxicity Activities." J-Stage. URL:
[1] Pignatello, R., et al. (2009). "Lipoamino Acid Prodrugs of Paclitaxel: Synthesis and Cytotoxicity Evaluation on Human Anaplastic Thyroid Carcinoma Cells." Bentham Science Publishers. URL:
[4] "Recent Advances in the Development of Polymyxin Antibiotics: 2010–2023." ACS Publications. URL:
[2] "Polymyxins with Potent Antibacterial Activity against Colistin-Resistant Pathogens: Fine-Tuning Hydrophobicity with Unnatural Amino Acids." Journal of Medicinal Chemistry - ACS Publications. URL:
"synthetic route comparison for 2-Aminodecanoic acid;hydrochloride"
Synthetic Route Comparison Guide: 2-Aminodecanoic Acid Hydrochloride The synthesis of 2-aminodecanoic acid hydrochloride (also known as α -aminodecanoic acid HCl or 2-aminocapric acid HCl) represents a classic challenge...
The synthesis of 2-aminodecanoic acid hydrochloride (also known as
α
-aminodecanoic acid HCl or 2-aminocapric acid HCl) represents a classic challenge in aliphatic amino acid production. Characterized by its 10-carbon hydrophobic tail and polar
α
-amino acid headgroup, this molecule is highly valued in the development of antimicrobial peptides, self-assembling hydrogels, and lipophilic drug conjugates[1][2].
Because the intended application dictates the required stereochemical purity—peptide synthesis demands strict enantiopurity (either R or S), while material science applications often tolerate racemates—selecting the appropriate synthetic route is critical. This guide objectively compares the two most prominent methodologies: the highly stereoselective Ni(II) Schiff Base Alkylation and the highly scalable Modified Strecker Synthesis .
Comparative Performance Matrix
To guide route selection, the following table summarizes the quantitative and operational metrics of both synthetic pathways based on established literature[1][3][4].
Metric
Route A: Ni(II) Schiff Base Alkylation
Route B: Modified Strecker Synthesis
Primary Mechanism
Asymmetric enolate alkylation
Nucleophilic cyanidation & hydrolysis
Starting Materials
Glycine equivalent, n-octyl bromide
Nonanal, NH
3
, NaCN/KCN
Stereochemical Outcome
Enantiopure (R or S)
Racemic (rac)
Enantiomeric Excess (ee)
> 98%
0% (Requires downstream resolution)
Overall Yield
75% – 85%
80% – 90%
Scalability
Moderate (Limited by auxiliary cost)
Excellent (Industrial scale)
Key Reagents
Chiral Ni(II) complex, NaOH, HCl
Cyanide salts, Conc. HCl
Cost per Gram
High
Low
Route A: Asymmetric Alkylation of Ni(II) Glycine Schiff Bases
For applications requiring strict stereocontrol, the asymmetric alkylation of chiral glycine equivalents is the premier methodology[5]. This route utilizes a chiral auxiliary—typically a benzylproline-derived tridentate ligand—complexed with nickel(II) and glycine.
Mechanistic Rationale
The causality behind this route's success lies in its rigid geometry. The chiral tridentate ligand forms a square-planar Ni(II) complex with the glycine Schiff base. When treated with a base (e.g., solid NaOH), the
α
-proton of the glycine moiety is removed, forming an enolate. The chiral auxiliary sterically shields one face of this enolate complex. Consequently, the electrophile (n-octyl bromide, which provides the 8-carbon tail to the 2-carbon glycine core) can only approach from the unhindered face. This steric direction results in exceptional diastereoselectivity (>98% de)[3]. Subsequent acidic hydrolysis with HCl dismantles the complex, yielding the enantiopure 2-aminodecanoic acid hydrochloride and allowing the recovery of the chiral auxiliary.
Workflow for the asymmetric synthesis of 2-aminodecanoic acid HCl via Ni(II) alkylation.
Complex Preparation: Dissolve the chiral Ni(II) glycine Schiff base complex (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Causality: Moisture must be excluded to prevent premature hydrolysis of the Schiff base.
Enolate Formation: Add finely ground solid NaOH (5.0 eq) to the solution at 25°C. Stir for 15 minutes. The color will shift, indicating the formation of the nucleophilic enolate.
Alkylation: Dropwise add n-octyl bromide (1.2 eq). Stir vigorously for 2–4 hours. In-Process Control: Monitor via TLC (DCM/MeOH 10:1); the disappearance of the red starting complex validates reaction completion.
Hydrolysis & Salt Formation: Quench the reaction with 3N HCl and heat to 60°C for 2 hours. Causality: The acidic conditions serve a dual purpose: they cleave the imine bond to release the free amino acid and simultaneously protonate the amine to form the highly soluble hydrochloride salt.
Isolation: Extract the aqueous layer with DCM to recover the chiral auxiliary. Concentrate the aqueous layer in vacuo to crystallize the (S)- or (R)-2-aminodecanoic acid hydrochloride.
Analytical Validation: Confirm stereopurity using Chiral HPLC (e.g., Chiralpak IG column). Confirm structure via
1
H-NMR (D
2
O), looking for the characteristic
α
-proton triplet around 3.9 ppm.
Route B: Modified Strecker Synthesis
When bulk quantities of racemic 2-aminodecanoic acid are required—such as for the synthesis of self-assembling hydrogels or racemic lipoconjugates—the Strecker synthesis is the most economically viable route[4].
Mechanistic Rationale
The Strecker synthesis builds the amino acid from an aldehyde that is one carbon shorter than the target molecule. Here, nonanal (a 9-carbon aliphatic aldehyde) is condensed with ammonia to form an intermediate imine. Nucleophilic attack by a cyanide ion (adding the 10th carbon) yields 2-aminodecanenitrile. The critical final step is the harsh acidic hydrolysis of the nitrile using refluxing concentrated HCl. The strong acid hydrolyzes the nitrile group to a carboxylic acid while simultaneously trapping the basic amino group as a hydrochloride salt. This prevents the formation of an insoluble zwitterion, keeping the product in solution until controlled crystallization is initiated[4].
Workflow for the scalable Strecker synthesis of racemic 2-aminodecanoic acid HCl.
Aminonitrile Formation: In a well-ventilated fume hood, dissolve ammonium chloride (1.5 eq) and sodium cyanide (1.2 eq) in aqueous ammonia. Safety Note: Extreme caution is required due to HCN gas generation.
Aldehyde Addition: Slowly add nonanal (1.0 eq) dissolved in methanol to the aqueous mixture. Stir at room temperature for 24 hours. Causality: Methanol acts as a co-solvent to bridge the highly hydrophobic nonanal and the aqueous inorganic reagents.
Extraction: Extract the intermediate 2-aminodecanenitrile using diethyl ether. Wash with brine, dry over Na
2
SO
4
, and concentrate. In-Process Control: IR spectroscopy should show a distinct sharp peak at ~2230 cm
−1
(
C≡N
stretch) and the absence of the aldehyde carbonyl stretch at ~1715 cm
−1
.
Hydrolysis: Suspend the crude aminonitrile in concentrated HCl (10 volumes) and reflux at 100°C for 12 hours. Causality: Refluxing in strong acid is mandatory to push the hydrolysis of the resilient aliphatic nitrile past the primary amide intermediate entirely to the carboxylic acid.
Crystallization: Cool the reaction mixture to 0°C. The rac-2-aminodecanoic acid hydrochloride will precipitate as a white crystalline solid due to its lowered solubility in cold, highly acidic aqueous media.
Analytical Validation: Filter and dry the product. Confirm the complete hydrolysis via IR (disappearance of the nitrile peak and appearance of a broad -COOH stretch at 2500-3300 cm
−1
and carbonyl at 1720 cm
−1
).
Conclusion & Route Recommendation
The choice between these synthetic routes hinges entirely on the downstream application of the 2-aminodecanoic acid hydrochloride.
For Drug Development & Peptide Synthesis: Route A (Ni(II) Alkylation) is strictly required. The biological activity of lipopeptides and pheromone analogues (such as those studied in Ustilago maydis models) is heavily dependent on the spatial orientation of the hydrophobic tail[2][3]. The >98% enantiomeric excess provided by the chiral auxiliary justifies the higher cost.
For Material Sciences & Bulk Intermediates: Route B (Strecker Synthesis) is vastly superior. The use of inexpensive nonanal and cyanide salts allows for multi-kilogram scalability. If enantiopurity is later desired, the racemic hydrochloride salt can be subjected to enzymatic resolution (e.g., using acylases), though this adds a downstream processing step[1][4].
References
Fu, B., et al. (2020). "Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base." Chirality / Researcher.Life. Available at:[Link]
Koppitz, M., et al. (1996). "Lipoconjugates: structure-activity studies for pheromone analogues of Ustilago maydis with varied lipophilicity." International Journal of Peptide & Protein Research / PubMed. Available at: [Link]
Science.gov Database. "Amino acetal derivative: Topics by Science.gov (Strecker Synthesis Context)." Science.gov. Available at:[Link]
Enantiomeric Resolution of 2-Aminodecanoic Acid: A Comparative Guide to Chiral Column Performance
Introduction and Chemical Context 2-Aminodecanoic acid (2-ADA) is an unnatural aliphatic α-amino acid characterized by a 10-carbon linear chain. It is an essential chiral building block for synthesizing complex biologica...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Context
2-Aminodecanoic acid (2-ADA) is an unnatural aliphatic α-amino acid characterized by a 10-carbon linear chain. It is an essential chiral building block for synthesizing complex biological molecules, including the cyclic tetrapeptide apicidin, and serves as a precursor for various pharmaceutical derivatives[1],[2]. The enantiomeric purity of (R)- and (S)-2-aminodecanoic acid directly dictates the stereochemical stability and biological efficacy of these downstream products[1].
As an Application Scientist, I frequently encounter challenges in resolving long-chain aliphatic amino acids. The 10-carbon hydrophobic tail of 2-ADA dominates its physicochemical profile, often leading to excessive retention and peak tailing in standard reversed-phase (RP) conditions if secondary silanol interactions are not mitigated. Selecting the optimal chiral stationary phase (CSP) depends fundamentally on whether the amino acid is analyzed in its free (underivatized) state or as an N-protected derivative (e.g., FMOC-2-ADA).
Mechanistic Drivers of Chiral Recognition
To achieve baseline resolution, the chromatographic system must exploit the subtle spatial differences between the (R) and (S) enantiomers. Different column chemistries achieve this via distinct causal mechanisms:
Macrocyclic Antibiotics (Teicoplanin-based CSPs)
For underivatized 2-aminodecanoic acid, teicoplanin-bonded phases (e.g., CHIROBIOTIC T) offer exceptional stereoselectivity. Teicoplanin contains 20 chiral centers, three carbohydrate moieties, and multiple hydrogen-bonding sites arranged in a cup-like hydrophobic cavity.
Causality of Separation: The primary amine and carboxylate groups of 2-ADA anchor to the teicoplanin surface via ionic and hydrogen bonds. Simultaneously, the 10-carbon aliphatic chain inserts into the hydrophobic cleft. The steric bulk of this decyl chain amplifies the energy difference between the transient diastereomeric complexes formed by the (R) and (S) enantiomers, leading to baseline resolution.
Polysaccharide-Based CSPs
When 2-ADA is N-protected for solid-phase peptide synthesis (e.g., FMOC-2-ADA), polysaccharide-based columns (e.g., Lux Cellulose-2) become the gold standard[3],[4].
Causality of Separation: The free amino acid lacks the necessary π-electrons for optimal interaction with the phenylcarbamate groups of the cellulose selector. The addition of the FMOC group introduces strong π-π interactions and dipole stacking[3]. The rigid cellulose backbone forms a chiral groove; the FMOC group anchors the molecule, while the 10-carbon chain of 2-ADA dictates the steric fit within the groove, achieving high enantioselectivity (α > 1.2)[5].
Causality of Separation: The protonated primary amine (-NH3+) of underivatized 2-ADA enters the cavity of the chiral crown ether. This requires a highly acidic mobile phase (pH < 2) to ensure full protonation. While effective, the long aliphatic chain of 2-ADA can cause prolonged retention times on these phases compared to shorter amino acids like alanine.
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of different chiral columns for 2-aminodecanoic acid separation, based on established chromatographic principles and empirical data[3],[6],.
Column Technology
Example Commercial Phase
Analyte State
Optimal Mobile Phase
Typical Resolution (Rs)
Analysis Time
Key Advantage
Macrocyclic Antibiotic
Astec CHIROBIOTIC™ T
Underivatized
MeOH / H2O / Formic Acid (Polar Organic)
> 1.8
~15-20 min
Direct analysis; no derivatization required.
Polysaccharide (Cellulose)
Phenomenex Lux® Cellulose-2
N-FMOC Protected
Acetonitrile / 0.1% TFA in H2O (Reversed Phase)
> 2.0
< 25 min
Ideal for peptide synthesis QC; high loading capacity.
Crown Ether
Daicel CROWNPAK® CR(+)
Underivatized
Perchloric Acid (pH 1.5) / Methanol
~ 1.5
~30 min
Universal for primary amino acids.
C18 (Indirect)
Standard C18 + Chiral Reagent
Chiral Derivatized (e.g., Marfey's)
Acetonitrile / Ammonium Acetate buffer
> 2.5
~35 min
Uses standard LC equipment; high UV/FL sensitivity.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating system suitability checks.
Protocol A: Direct Enantioseparation of Free 2-Aminodecanoic Acid
Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm)
Rationale: Utilizes the polar ionic mode to leverage H-bonding without suppressing the ionization of the amino acid.
Mobile Phase Preparation: Mix Methanol, Water, and Formic Acid in a 70:30:0.1 (v/v/v) ratio. Degas thoroughly.
Sample Preparation: Dissolve racemic 2-aminodecanoic acid in the mobile phase to a concentration of 1 mg/mL. Sonicate for 5 minutes.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Temperature: 25 °C (Crucial: Temperature variations >2 °C will shift retention times due to the thermodynamic nature of the chiral complexation).
Injection Volume: 5 µL
Detection: ELSD (Evaporative Light Scattering Detector) or MS, due to the lack of strong chromophores on the free amino acid.
System Validation: Inject a blank to confirm baseline stability. Inject the racemate. The system is validated if the tailing factor for the second eluting peak is < 1.3 and Rs > 1.5.
Protocol B: Reversed-Phase Separation of FMOC-2-Aminodecanoic Acid
Column: Phenomenex Lux 5 µm Cellulose-2 (250 x 4.6 mm)[3]
Rationale: The FMOC group provides strong UV absorbance and π-π interaction sites, making it perfect for polysaccharide CSPs in reversed-phase[3],[5].
Mobile Phase Preparation:
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA is critical to suppress silanol ionization and keep the carboxylate protonated).
Solvent B: Acetonitrile.
Isocratic Blend: 40% A / 60% B.
Sample Preparation: Dissolve FMOC-2-ADA in Acetonitrile to 0.5 mg/mL.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Temperature: Ambient (approx. 22 °C)
Injection Volume: 5 µL
Detection: UV at 220 nm or 254 nm.
System Validation: The FMOC group ensures high sensitivity. Baseline resolution (Rs > 2.0) should be achieved within 25 minutes[3].
Decision Matrix & Workflow Visualization
The following diagram maps the logical decision-making process for selecting the appropriate chiral separation strategy for 2-aminodecanoic acid based on the sample's derivatization state.
Decision workflow for selecting the optimal chiral stationary phase and detection method.
A Comparative Guide to the Inhibitory Activity of 2-Aminodecanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Aminodecanoic Acid in Drug Discovery 2-Aminodecanoic acid is a non-proteinogenic amino acid that has garnered significan...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Aminodecanoic Acid in Drug Discovery
2-Aminodecanoic acid is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry, primarily due to the discovery of its derivatives as potent inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. The dysregulation of HDAC activity is implicated in a variety of diseases, most notably cancer, making them a prime target for therapeutic intervention.
One of the most well-studied natural products containing a 2-aminodecanoic acid moiety is 2-amino-8-oxodecanoic acid (Aoda), a key component of several cyclic tetrapeptide HDAC inhibitors. The unique structural features of Aoda and its analogs provide a scaffold for the development of novel and selective enzyme inhibitors. This guide will explore the structure-activity relationships (SAR) of these analogs, compare their inhibitory potency against various enzyme targets, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: Targeting Zinc-Dependent Histone Deacetylases
The primary mechanism by which 2-aminodecanoic acid analogs exert their inhibitory effect on HDACs is through chelation of the zinc ion (Zn²⁺) present in the active site of class I, II, and IV HDACs. This interaction is critical for catalysis, and its disruption leads to the inhibition of the enzyme's deacetylase activity. The general pharmacophore model for a typical HDAC inhibitor consists of three key components:
A Zinc-Binding Group (ZBG): This functional group directly coordinates with the zinc ion in the enzyme's active site. In many synthetic analogs, this is a hydroxamic acid moiety, though other groups can also serve this function.
A Linker Region: This is typically a hydrophobic chain that positions the ZBG correctly within the active site. The decanoic acid backbone of 2-aminodecanoic acid serves as this linker.
A Cap Group: This is a larger, often aromatic, group that interacts with the surface of the enzyme, contributing to binding affinity and isoform selectivity.
The following diagram illustrates the general mechanism of HDAC inhibition.
Caption: Key structure-activity relationship points for 2-aminodecanoic acid analogs.
Experimental Protocols for Evaluating Inhibitory Activity
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following provides a detailed methodology for a common in vitro HDAC inhibition assay.
Fluorometric HDAC Inhibition Assay
This assay measures the activity of HDACs by monitoring the deacetylation of a fluorogenic substrate.
Materials:
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6, HDAC8)
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
Developer solution (e.g., Trypsin in assay buffer)
Test compounds (2-aminodecanoic acid analogs) dissolved in DMSO
Positive control inhibitor (e.g., Trichostatin A or SAHA)
96-well black microplates
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for a fluorometric HDAC inhibition assay.
Detailed Steps:
Compound Preparation: Prepare a stock solution of the test compounds in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
Enzyme Addition: Add the appropriate amount of recombinant HDAC enzyme to each well of a 96-well black microplate.
Inhibitor Addition: Add the diluted test compounds and the positive control inhibitor to their respective wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (assay buffer only).
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
Development: Stop the reaction and generate the fluorescent signal by adding the developer solution. The developer, often containing trypsin, cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
Signal Stabilization: Incubate the plate at room temperature for 15 minutes to allow the fluorescent signal to stabilize.
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Off-Target Considerations and Selectivity Profiling
While 2-aminodecanoic acid analogs show great promise as HDAC inhibitors, it is crucial to assess their selectivity and potential off-target effects to minimize unwanted side effects in therapeutic applications.
Isoform Selectivity: As the comparative data shows, analogs can exhibit significant differences in their inhibitory potency against various HDAC isoforms. Profiling against a panel of recombinant HDAC enzymes is essential to determine the isoform selectivity profile of a given compound.
Common Off-Targets: Some HDAC inhibitors, particularly those with hydroxamic acid as the ZBG, have been shown to interact with other metalloenzymes. A notable off-target is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2). [1][2]It is important to consider these potential off-target interactions during the drug development process.
Cellular and In Vivo Studies: In vitro enzyme assays provide valuable initial data, but it is essential to validate these findings in cellular and in vivo models to assess the compound's permeability, stability, and overall efficacy and toxicity profile.
Conclusion and Future Directions
2-Aminodecanoic acid and its analogs represent a versatile and promising scaffold for the design of potent and selective enzyme inhibitors, particularly for the histone deacetylase family. The structure-activity relationship studies have highlighted the critical roles of the linker chain, zinc-binding group, and cap group in determining the inhibitory profile of these compounds. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation and comparison of novel analogs.
Future research in this area should continue to focus on:
The development of novel, non-hydroxamate zinc-binding groups to improve metabolic stability and reduce off-target effects.
The design of highly isoform-selective inhibitors to probe the specific biological functions of individual HDACs and to develop more targeted therapies with improved safety profiles.
Comprehensive preclinical evaluation of promising candidates to assess their therapeutic potential in relevant disease models.
By integrating rational drug design, rigorous experimental validation, and a deep understanding of the underlying biology, the field of 2-aminodecanoic acid analog research will continue to contribute to the development of innovative and effective therapeutics.
References
Rodriquez, M., Bruno, I., Cini, E., Marchetti, M., Taddei, M., & Gomez-Paloma, L. (2006). Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. The Journal of Organic Chemistry, 71(1), 103–107. [Link]
Weerasinghe, S. V., & Pflum, M. K. (2013). The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. ACS medicinal chemistry letters, 4(10), 945–949. [Link]
Rodriquez, M., Bruno, I., Cini, E., Marchetti, M., Taddei, M., & Gomez-Paloma, L. (2006). Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. The Journal of Organic Chemistry, 71(1), 103–107. [Link]
Kozikowski, A. P., Tapadar, S., Luchini, D. N., Kim, K. H., & Billadeau, D. D. (2008). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors. Journal of medicinal chemistry, 51(15), 4370–4373. [Link]
Bielia, A., & Jung, M. (2009). Structure-activity relationships of histone deacetylase inhibitors. Current medicinal chemistry, 16(22), 2880–2912. [Link]
Lechner, S., Malgapo, M., Grätz, C., Baron, A., Zinner, M., & Kuster, B. (2022). Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. Nature chemical biology, 18(6), 635–645. [Link]
Leão, M., Silva, A. R., Soares, J., Raimundo, L., da Silva, D. J. C., de Paula, M. C., ... & Valente, A. T. (2020). Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines. Scientific reports, 10(1), 10419. [Link]
Wagner, F. F., Weïwer, M., & Holson, E. B. (2014). IC50 values against HDAC1, 6, 8 and 10 of selected hits. ResearchGate. [Link]
Sinatra, L., & Sbardella, G. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules (Basel, Switzerland), 27(3), 715. [Link]
Senger, J., & Melesina, J. (2018). Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 11(4), 120. [Link]
Robers, M. B., Barluenga, S., & Wiedmer, T. (2017). A comparative study of target engagement assays for HDAC1 inhibitor profiling. PloS one, 12(10), e0185925. [Link]
Leão, M., Silva, A. R., Soares, J., Raimundo, L., da Silva, D. J. C., de Paula, M. C., ... & Valente, A. T. (2020). Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines. ResearchGate. [Link]
Ho, T. C. S., & Chan, A. H. Y. (2023). Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX. Acta crystallographica. Section D, Structural biology, 79(Pt 6), 498–508. [Link]
Porter, N. J., & Christianson, D. W. (2017). Macrocyclic Histone Deacetylase Inhibitors. Biochemistry, 56(10), 1433–1442. [Link]
Fruhauf, A., Meyer-Almes, F. J., & Jung, M. (2022). Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α-Amino Amide Zinc-Binding Groups. ACS omega, 7(42), 37887–37900. [Link]
The safe and compliant disposal of 2-Aminodecanoic acid hydrochloride (CAS: 17702-88-4 for the free acid base), an unnatural amino acid derivative frequently utilized in the synthesis of macrocyclic peptides and drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
The safe and compliant disposal of 2-Aminodecanoic acid hydrochloride (CAS: 17702-88-4 for the free acid base), an unnatural amino acid derivative frequently utilized in the synthesis of macrocyclic peptides and drug development, requires strict adherence to laboratory safety protocols [1]. Because it is a hydrochloride salt, its aqueous solutions are inherently acidic, and the aliphatic decanoic tail introduces specific solubility behaviors that dictate its waste management pathway.
As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory maintains environmental compliance while mitigating exposure risks. This guide provides the mechanistic reasoning behind each disposal step, ensuring a self-validating safety system.
Physicochemical Hazard Profile & Causality
Understanding the chemical nature of 2-Aminodecanoic acid hydrochloride is essential for determining its disposal route:
Acidic Nature: The hydrochloride salt dissociates in water, lowering the pH. Direct disposal into municipal drains without neutralization can corrode plumbing and violate environmental regulations [2].
Lipophilic Tail: The 10-carbon aliphatic chain makes the molecule amphiphilic. In organic synthesis workflows, it is often dissolved in halogenated or non-halogenated organic solvents, requiring segregation into specific organic waste streams rather than aqueous streams.
Combustibility: The organic backbone is highly combustible, making high-temperature incineration the preferred and most environmentally sound method of destruction [1].
Quantitative Waste Stream Routing
To prevent dangerous cross-reactions in the waste hood, all quantitative data regarding waste stream compatibility is summarized below.
Waste State
Matrix/Solvent
Primary Hazard
Disposal Routing
Required Treatment Prior to Disposal
Solid
Pure powder, contaminated tips/tubes
Irritant, particulate
Solid Hazardous Waste
None; seal in compatible secondary containment.
Aqueous
Water, biological buffers
Acidic (pH < 4)
Aqueous Waste
Neutralize to pH 6.0–8.0 using 1M NaOH.
Organic
Methanol, DCM, Pyridine
Flammable, toxic
Organic Waste
Segregate halogenated vs. non-halogenated.
Standard Operating Procedure: Disposal & Destruction
The following step-by-step methodology outlines the validated workflow for the disposal of 2-Aminodecanoic acid hydrochloride.
Step 1: Segregation and Collection
Solid Waste: Sweep up any spilled powder using a damp chemically resistant wipe to prevent aerosolization. Place the wipe and any contaminated packaging (e.g., empty reagent bottles, pipette tips) into a designated, clearly labeled solid hazardous waste container.
Liquid Waste: Determine the primary solvent matrix. Do not mix aqueous biological assay waste with organic synthesis waste.
Step 2: Neutralization of Aqueous Solutions
Mechanistic rationale: The HCl salt will yield an acidic solution. Environmental Protection Agency (EPA) guidelines prohibit the drain disposal of solutions with a pH ≤ 2.0 [2].
Slowly titrate the aqueous waste containing 2-Aminodecanoic acid hydrochloride with a weak base (e.g., 1M Sodium Bicarbonate or 1M NaOH) while stirring.
Verify the pH using indicator paper or a calibrated pH meter until it reaches a stable range of 6.0 to 8.0.
Step 3: Preparation for Incineration
Mechanistic rationale: Complete thermal destruction prevents environmental contamination by unnatural amino acids, which can disrupt local ecosystems.
For organic solutions, dissolve or mix the material with a combustible solvent (e.g., ethanol or hexane).
Transfer the sealed, labeled container to a licensed professional waste disposal service. The service will burn the mixture in a chemical incinerator equipped with an afterburner and scrubber to capture any nitrogen oxide (NOx) or hydrogen chloride (HCl) gases generated during combustion [1].
Disposal Workflow Visualization
The following diagram illustrates the logical routing for 2-Aminodecanoic acid hydrochloride waste based on its physical state.
Figure 1: Decision matrix and routing workflow for 2-Aminodecanoic acid hydrochloride laboratory waste.
References
Capot Chemical. (n.d.). MSDS of 2-Aminodecanoic acid: Laboratory chemicals, Manufacture of substances. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
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